GDC-0334
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
1984824-54-5 |
|---|---|
Fórmula molecular |
C24H19F8N5O3S |
Peso molecular |
609.5 g/mol |
Nombre IUPAC |
(2S,4R,5S)-4-fluoro-1-(4-fluorophenyl)sulfonyl-5-methyl-N-[[5-(trifluoromethyl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]-4-pyridinyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H19F8N5O3S/c1-12-18(26)7-20(37(12)41(39,40)16-4-2-15(25)3-5-16)21(38)34-8-13-6-19(33-11-17(13)23(27,28)29)14-9-35-22(36-10-14)24(30,31)32/h2-6,9-12,18,20H,7-8H2,1H3,(H,34,38)/t12-,18+,20-/m0/s1 |
Clave InChI |
RGXNECXVRZKGGH-UOXRKKOCSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C[C@H](N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F)F |
SMILES canónico |
CC1C(CC(N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F)F |
Origen del producto |
United States |
Foundational & Exploratory
GDC-0334 Mechanism of Action on Sensory Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GDC-0334 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the transmission of noxious stimuli. This technical guide provides an in-depth overview of the mechanism of action of this compound on sensory neurons, with a focus on its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and development of TRPA1-targeted therapeutics.
Core Mechanism of Action: TRPA1 Antagonism
The primary mechanism of action of this compound is the selective inhibition of the TRPA1 ion channel.[1][2][3][4][5][6] TRPA1 is a non-selective cation channel predominantly expressed on the terminals of nociceptive sensory neurons, including those in the dorsal root ganglia (DRG), trigeminal ganglia, and vagal ganglia. It is activated by a wide range of exogenous and endogenous irritants, including environmental irritants, inflammatory mediators, and oxidative stress byproducts.
Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane. This depolarization, if it reaches the threshold, triggers the generation of action potentials that propagate along the sensory nerve fiber to the central nervous system, where they are interpreted as pain, itch, or irritation.
This compound acts as a direct antagonist of the TRPA1 channel, binding to the channel protein and preventing its opening in response to agonist stimulation. This inhibitory action effectively blocks the initial step in the TRPA1-mediated signaling cascade, thereby preventing the depolarization of sensory neurons and the subsequent transmission of nociceptive signals.
Quantitative Data
The potency and selectivity of this compound have been characterized across various species and in different assay formats.
Table 1: In Vitro Potency of this compound against TRPA1
| Species | Assay Type | IC50 (nM) |
| Human | CHO Cell-based Ca2+ Assay | 1.7 |
| Cynomolgus Monkey | CHO Cell-based Ca2+ Assay | 3.6 |
| Mouse | CHO Cell-based Ca2+ Assay | 2.7 |
| Guinea Pig | CHO Cell-based Ca2+ Assay | 11.1 |
| Dog | CHO Cell-based Ca2+ Assay | 102 |
Data compiled from publicly available sources.
Table 2: In Vitro Selectivity of this compound
| Target | Species | Assay Type | IC50 (µM) |
| TRPV1 | Human | Not Specified | >10 |
| TRPM8 | Human | Not Specified | >10 |
| TRPC6 | Human | Not Specified | >10 |
Data compiled from publicly available sources.
Table 3: In Vivo Pharmacokinetics of this compound
| Species | Administration | Half-life (t1/2) | Oral Bioavailability (F%) |
| Mouse | Intravenous (i.v.) | 11.9 h | 45.0% |
| Rat | Intravenous (i.v.) | 9.79 h | 46.2% |
Data compiled from publicly available sources.[3][7]
Signaling Pathways and Experimental Workflows
TRPA1 Signaling Pathway in Sensory Neurons
The following diagram illustrates the canonical TRPA1 signaling pathway in a sensory neuron and the inhibitory action of this compound.
Caption: TRPA1 signaling cascade and this compound inhibition.
Experimental Workflow: In Vitro Calcium Imaging
This workflow outlines the key steps in assessing the inhibitory effect of this compound on TRPA1-mediated calcium influx in cultured sensory neurons.
Caption: Workflow for in vitro calcium imaging assay.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
This workflow details the process of measuring the effect of this compound on TRPA1-mediated currents in sensory neurons.
References
- 1. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
GDC-0334: A Deep Dive into its Binding Site and Mechanism of Action on the TRPA1 Channel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of GDC-0334, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. We will delve into the specific molecular interactions, summarize key quantitative data, and provide detailed experimental protocols for the foundational studies that have elucidated our current understanding.
Executive Summary
This compound is a small molecule inhibitor of the TRPA1 ion channel, a key player in pain, inflammation, and respiratory conditions. Its mechanism of action involves direct binding to a specific site within the transmembrane domain of the channel, thereby preventing its activation by noxious stimuli. Cryo-electron microscopy (cryo-EM) studies have been pivotal in revealing the precise location and nature of this interaction, providing a structural basis for its antagonist activity. This guide will synthesize the available data to present a detailed molecular picture of this compound's engagement with its target.
The this compound Binding Site on TRPA1
Cryo-electron microscopy of the human TRPA1 channel in complex with this compound (PDB ID: 6WJ5) has revealed a distinct binding pocket located within the transmembrane domain. This site is separate from the binding sites of some other known TRPA1 modulators.
The this compound binding pocket is a predominantly hydrophobic cavity formed by residues from the S5 and S6 transmembrane helices and the S4-S5 linker of a single TRPA1 subunit. The inhibitor nestles into this pocket, making extensive van der Waals contacts with the surrounding amino acid side chains. These interactions effectively stabilize the channel in a closed conformation, preventing the conformational changes required for ion permeation.
While a comprehensive list of all interacting residues is best visualized through molecular modeling software using the deposited cryo-EM structure, key publications describe the binding site as being formed by approximately 20 amino acid side chains. These interactions are primarily non-polar, contributing to the high affinity of this compound for the channel.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across multiple species using in vitro functional assays. The following tables summarize the key quantitative data.
Table 1: Potency of this compound against TRPA1 Across Species [1]
| Species | IC50 (nM) |
| Human | 1.7 |
| Cynomolgus Monkey | 3.6 |
| Mouse | 2.7 |
| Guinea Pig | 11.1 |
| Dog | 102 |
Table 2: Selectivity Profile of this compound [1]
| Channel | IC50 (µM) |
| Human TRPV1 | >10 |
| Human TRPM8 | >10 |
| Human TRPC6 | >10 |
Experimental Protocols
The following sections detail the methodologies used in the key experiments that defined the binding site and pharmacological profile of this compound.
Cryo-Electron Microscopy of this compound-TRPA1 Complex
The determination of the this compound binding site was achieved through single-particle cryo-electron microscopy. The general workflow for such a study is outlined below. A detailed, step-by-step protocol can be found in the supplementary materials of the primary publication by Balestrini et al., J Exp Med, 2021.
Experimental Workflow for Cryo-EM Structure Determination
In Vitro Functional Assay: Calcium Influx Measurement
The potency and selectivity of this compound were determined using a cell-based calcium influx assay. This method measures the ability of the compound to inhibit the influx of calcium into cells expressing the TRPA1 channel upon stimulation with an agonist, such as allyl isothiocyanate (AITC).
Protocol for a Representative Calcium Influx Assay:
-
Cell Culture: HEK293 cells stably expressing the human TRPA1 channel are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Incubation: Cells are washed and then incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Agonist Stimulation and Signal Detection: A TRPA1 agonist (e.g., AITC) is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence signals are normalized, and the IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
TRPA1 Signaling Pathway and Inhibition by this compound
TRPA1 is a non-selective cation channel primarily expressed on sensory neurons. Its activation by noxious stimuli leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the propagation of a pain signal. In the context of neurogenic inflammation, this activation also triggers the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from the sensory nerve endings. These neuropeptides then act on surrounding blood vessels and immune cells to produce vasodilation, plasma extravasation, and sensitization of the nerve endings, contributing to the inflammatory state.[2][3][4][5][6]
This compound, by binding to its allosteric site on the TRPA1 channel, prevents the initial channel opening in response to agonists. This blockade of cation influx effectively inhibits the downstream signaling cascade, preventing neuronal depolarization and the subsequent release of inflammatory neuropeptides.
TRPA1 Signaling Pathway in Neurogenic Inflammation
Conclusion
The characterization of the this compound binding site on the TRPA1 channel represents a significant advancement in the development of targeted therapies for pain and inflammatory diseases. The high-resolution structural data, coupled with robust pharmacological profiling, provides a clear roadmap for the rational design of next-generation TRPA1 antagonists with improved efficacy and safety profiles. This in-depth understanding of the molecular interactions between this compound and its target underscores the power of integrating structural biology and pharmacology in modern drug discovery.
References
- 1. This compound | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPA1 channels mediate acute neurogenic inflammation and pain produced by bacterial endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
GDC-0334 as a selective TRPA1 antagonist in pain research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0334 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the transduction of noxious stimuli and the generation of pain. This technical guide provides a comprehensive overview of this compound for pain research, consolidating its pharmacological properties, mechanism of action, and relevant experimental protocols. The information is intended to equip researchers and drug development professionals with the necessary details to effectively utilize this compound as a tool to investigate the role of TRPA1 in various pain states and to guide the development of novel analgesic therapies.
Introduction to TRPA1 in Pain Signaling
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in a subset of nociceptive primary sensory neurons.[1] It functions as a crucial sensor for a wide array of exogenous and endogenous irritants, including environmental toxins, inflammatory mediators, and byproducts of oxidative stress.[2][3] Activation of TRPA1 leads to the influx of cations, predominantly Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals to the central nervous system.[4]
TRPA1 is implicated in a variety of pain conditions, including inflammatory pain, neuropathic pain, and visceral pain.[1][5][6] Its role as a downstream integrator of multiple pro-nociceptive pathways makes it an attractive therapeutic target for the development of broad-spectrum analgesics.[1] Pharmacological blockade or genetic deletion of TRPA1 has been shown to effectively attenuate pain hypersensitivity in numerous preclinical models.[1][6]
This compound: A Selective TRPA1 Antagonist
This compound is a highly potent, selective, and orally bioavailable small molecule antagonist of the TRPA1 channel.[7][8][9] It has been investigated for its potential therapeutic applications in conditions where TRPA1 is implicated, such as pain and respiratory diseases.[10][11][12]
Mechanism of Action
This compound acts as a direct antagonist of the TRPA1 ion channel, blocking its activation by various agonists.[10] By inhibiting the influx of cations through the channel, this compound prevents the depolarization of nociceptive neurons and the subsequent transmission of pain signals.
In Vitro Pharmacology
The potency and selectivity of this compound have been characterized in various in vitro assays.
Table 1: In Vitro Potency of this compound against TRPA1
| Species | IC50 (nM) |
| Human | 1.7 |
| Cynomolgus Monkey | 3.6 |
| Mouse | 2.7 |
| Guinea Pig | 11.1 |
| Dog | 102 |
Data sourced from ProbeChem Biochemicals.[4]
Table 2: Selectivity Profile of this compound
| TRP Channel | IC50 (µM) |
| Human TRPV1 | >10 |
| Human TRPM8 | >10 |
| Human TRPC6 | >10 |
Data sourced from ProbeChem Biochemicals.[4]
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties across several preclinical species, including good oral bioavailability.[2][13]
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Mouse | IV | 0.5 | 11.9 | 12.4 | - | - |
| PO | 1 | - | - | - | 45.0 | |
| Rat | IV | 1 | 9.79 | - | - | - |
| PO | 5 | - | - | - | 46.2 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in pain research.
In Vitro TRPA1 Antagonism: Calcium Flux Assay
This protocol describes the measurement of this compound's ability to inhibit TRPA1-mediated intracellular calcium influx in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human TRPA1 (hTRPA1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-wall, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS)
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed hTRPA1-HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer for 60 minutes at 37°C.[8]
-
Washing: Wash the cells three times with assay buffer to remove extracellular dye.[8]
-
Compound Incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Agonist Addition and Signal Reading: Add a specific concentration of the TRPA1 agonist AITC to all wells and immediately begin recording the fluorescence intensity at regular intervals for several minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the vehicle control and plot the concentration-response curve for this compound to determine its IC50 value.
In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia
This protocol details the induction of inflammatory pain using CFA and the assessment of this compound's analgesic effects.
Animals:
-
Male Sprague Dawley rats or C57BL/6 mice.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for this compound
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves apparatus)
Procedure:
-
Baseline Measurements: Acclimatize the animals to the testing environment and equipment. Measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies for both hind paws.
-
CFA Injection: Induce inflammation by injecting a specific volume of CFA (e.g., 100 µL for rats) into the plantar surface of one hind paw.[14]
-
Post-CFA Measurements: At a predetermined time after CFA injection (e.g., 24 hours), re-measure mechanical and thermal sensitivities to confirm the development of hyperalgesia in the ipsilateral paw.
-
Drug Administration: Administer this compound or vehicle orally or via another appropriate route at desired doses.
-
Post-Treatment Measurements: Assess mechanical and thermal sensitivities at various time points after drug administration to evaluate the analgesic effect of this compound.
-
Data Analysis: Compare the withdrawal thresholds/latencies between the this compound-treated and vehicle-treated groups. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).
In Vivo Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
This protocol outlines the SNL model of neuropathic pain and the evaluation of this compound's efficacy. The use of TRPA1 antagonists has been shown to attenuate hypersensitivity in this model.[6][15]
Animals:
-
Male Sprague Dawley rats or C57BL/6 mice.
Materials:
-
Surgical instruments
-
Suture material
-
This compound
-
Vehicle for this compound
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Baseline Measurements: Acclimatize the animals and measure baseline mechanical withdrawal thresholds.
-
Surgical Procedure: Anesthetize the animal. Expose the L5 and L6 spinal nerves and tightly ligate them.
-
Post-Surgical Recovery and Assessment: Allow the animals to recover from surgery. Monitor for the development of mechanical allodynia in the ipsilateral paw, which typically develops within a few days and stabilizes over a couple of weeks.
-
Drug Administration: Once stable allodynia is established, administer this compound or vehicle.
-
Post-Treatment Measurements: Assess mechanical withdrawal thresholds at various time points after drug administration.
-
Data Analysis: Compare the withdrawal thresholds between the this compound-treated and vehicle-treated groups using appropriate statistical analysis.
Visualizations
TRPA1 Signaling Pathway in Pain
Caption: TRPA1 signaling cascade in nociceptors.
Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical and clinical evaluation of this compound.
Logical Relationship of this compound Development
Caption: Logical progression of this compound's development.
Clinical Development and Future Directions
This compound advanced to Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers (NCT03381144).[2][11] In this study, this compound demonstrated target engagement by reducing TRPA1 agonist-induced dermal blood flow, pain, and itch.[9][16] However, the development of this compound was discontinued due to toxicity observed in preclinical species.[11]
Despite the discontinuation of this compound's development, the compound remains a valuable research tool for elucidating the role of TRPA1 in pain and other diseases. The data generated from studies with this compound have provided crucial insights into the therapeutic potential of TRPA1 antagonism. Future research may focus on developing new TRPA1 antagonists with improved safety profiles, building upon the knowledge gained from the development of this compound and other first-generation inhibitors. The continued exploration of TRPA1 as a therapeutic target holds promise for the discovery of novel and effective treatments for a wide range of pain conditions.
References
- 1. Transient Receptor Potential channels (TRP) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. criver.com [criver.com]
- 4. This compound | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. TRPA1 as a therapeutic target for nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in TRP channel drug discovery: from target validation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translational and pharmacokinetic-pharmacodynamic application for the clinical development of this compound, a novel TRPA1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
- 16. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of TRPA1 in Asthma Using GDC-0334: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and mucus hypersecretion. The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel expressed on sensory neurons and various non-neuronal cells in the airways, has emerged as a key player in the pathophysiology of asthma. Activation of TRPA1 by endogenous and exogenous inflammatory stimuli contributes to neurogenic inflammation, a process implicated in the exacerbation of asthmatic symptoms. This technical guide provides an in-depth overview of the role of TRPA1 in asthma and details the investigation of GDC-0334, a potent and selective TRPA1 antagonist, as a potential therapeutic agent. This document includes a summary of key preclinical data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
The Role of TRPA1 in Asthma Pathophysiology
TRPA1 is a member of the transient receptor potential (TRP) family of ion channels and functions as a sensor for a wide array of noxious stimuli, including environmental irritants, pollutants, and endogenous inflammatory mediators.[1][2] In the context of asthma, TRPA1 is expressed on sensory C-fibers that innervate the airways, as well as on non-neuronal cells such as airway smooth muscle cells and epithelial cells.[3]
Activation of neuronal TRPA1 by asthma triggers, such as allergens and oxidative stress, leads to the release of neuropeptides like Substance P (SP) and calcitonin gene-related peptide (CGRP).[4][5] These neuropeptides mediate neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the recruitment of inflammatory cells, thereby contributing to airway inflammation and hyperresponsiveness.[2][6]
TRPA1 Signaling Pathway in Asthma
The activation of TRPA1 channels on sensory nerve endings initiates a signaling cascade that drives the key features of an asthmatic response. The influx of cations, primarily Ca2+, upon TRPA1 activation leads to the release of neuropeptides, which in turn act on various cells in the airways to promote inflammation and bronchoconstriction.
This compound: A Potent and Selective TRPA1 Antagonist
This compound is a novel, orally bioavailable small molecule inhibitor of TRPA1.[3][7] Preclinical studies have demonstrated its high potency and selectivity for the TRPA1 channel, making it a valuable tool for investigating the role of TRPA1 in asthma and a promising candidate for therapeutic development.[7]
Preclinical Development Workflow of this compound
The preclinical evaluation of this compound followed a systematic workflow to establish its efficacy and mechanism of action in asthma models. This involved a series of in vitro and in vivo experiments to assess its potency, selectivity, and effects on key asthma-related pathologies.
References
- 1. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GDC-0334: A Technical Overview of its Inhibitory Effects on Neurogenic Inflammation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GDC-0334, a potent and selective antagonist of the Transient Receptor Potential Cation Channel Member A1 (TRPA1). The document outlines the mechanism of action of this compound in the context of neurogenic inflammation, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction to Neurogenic Inflammation and the Role of TRPA1
Neurogenic inflammation is a neurally elicited inflammatory response characterized by the release of pro-inflammatory mediators from activated sensory nerve endings.[1][2] This process is initiated by various stimuli, including irritants and endogenous inflammatory mediators, which activate ion channels on nociceptive sensory neurons.[3][4] A key player in this pathway is the TRPA1 ion channel, a non-selective cation channel expressed on sensory neurons and other cell types.[5][6]
Activation of TRPA1 leads to an influx of calcium (Ca²⁺), triggering the release of neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) from the nerve terminals.[6][7][8] These neuropeptides act on surrounding blood vessels and immune cells, causing vasodilation, increased vascular permeability (plasma extravasation), and edema, which are the cardinal signs of inflammation.[2][9] This pathway is implicated in the pathophysiology of various conditions, including asthma, pain, and cough.[4][6][10]
This compound: Mechanism of Action
This compound is a highly potent, selective, and orally bioavailable small molecule inhibitor of the TRPA1 ion channel.[3] Its primary mechanism of action involves directly binding to the TRPA1 channel and preventing its activation by agonists.[5] By blocking the channel, this compound inhibits the influx of calcium into sensory neurons. This, in turn, prevents the release of neuropeptides like CGRP and SP, thereby suppressing the downstream events of neurogenic inflammation.[6] Preclinical and early clinical studies have demonstrated that this inhibition leads to a reduction in edema, dermal blood flow, cough, and allergic airway inflammation.[3][4][5]
References
- 1. Stress and the inflammatory response: a review of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Inflammation, Neurogenic inflammation, and Neuroinflammation in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pain persists in mice lacking both Substance P and CGRPα signaling | eLife [elifesciences.org]
- 9. Interaction of calcitonin gene related peptide (CGRP) and substance P (SP) in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
GDC-0334: A Cross-Species Potency Analysis on Human and Rodent TRPA1
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the cross-species potency and mechanism of action of GDC-0334, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting TRPA1 for conditions such as asthma, pain, and neurogenic inflammation.
Quantitative Potency of this compound across Species
This compound demonstrates high potency against human and various rodent TRPA1 orthologs. The inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), has been determined using cell-based calcium flux assays. A summary of these findings is presented below.
| Species | TRPA1 Ortholog | IC50 (nM) |
| Human | hTRPA1 | 1.7[1] |
| Mouse | mTRPA1 | 2.7[1] |
| Guinea Pig | gpTRPA1 | 11.1[1] |
This compound also shows high selectivity for TRPA1 over other related TRP channels, with IC50 values greater than 10 µM for human TRPV1, TRPM8, and TRPC6.[1]
Mechanism of Action: Allosteric Inhibition of TRPA1
This compound acts as a non-covalent, allosteric inhibitor of the TRPA1 channel. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a pocket within the transmembrane domain of human TRPA1.[2] This binding site is distinct from the agonist-binding sites and induces a conformational change in the channel, preventing its opening and subsequent calcium influx.
The following diagram illustrates the proposed signaling pathway of TRPA1 activation by an agonist like allyl isothiocyanate (AITC) and its inhibition by this compound.
Experimental Protocols
This section details the methodologies for key in vitro and in vivo experiments used to characterize the cross-species potency of this compound.
In Vitro: Cell-Based Calcium Imaging Assay
This protocol describes the determination of this compound potency using a fluorometric imaging plate reader (FLIPR) to measure changes in intracellular calcium in cells expressing TRPA1.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human, mouse, or guinea pig TRPA1
-
Human primary cells (e.g., Human Airway Smooth Muscle Cells - HASMCs, Human Lung Fibroblasts - HLFs)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
-
This compound
-
Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS with 20 mM HEPES)
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Culture: Culture TRPA1-expressing CHO cells or primary human cells in appropriate medium supplemented with FBS.
-
Cell Plating: Seed cells into 384-well assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plates and add the loading buffer.
-
Incubate the plates for 1 hour at 37°C and 5% CO2.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the TRPA1 agonist (AITC).
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the this compound dilutions to the cell plate and incubate for a predetermined time (e.g., 15 minutes).
-
Add the TRPA1 agonist (AITC) to the cell plate to stimulate the channel.
-
Record the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon agonist addition.
-
Plot the agonist response against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The following diagram outlines the workflow for the in vitro calcium imaging assay.
In Vivo: Ovalbumin-Induced Asthma Model in Rodents
This protocol describes a common model to evaluate the efficacy of this compound in a rodent model of allergic airway inflammation.
Animals:
-
Brown Norway rats or BALB/c mice.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle for this compound
-
Phosphate-buffered saline (PBS)
-
Nebulizer
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize the animals by intraperitoneal (i.p.) injection of OVA emulsified in alum.
-
-
Drug Administration:
-
Starting from day 14, administer this compound or vehicle orally (p.o.) or via the desired route daily.
-
-
Challenge:
-
On days 21, 22, and 23, challenge the animals with an aerosolized solution of OVA in PBS using a nebulizer for a specified duration (e.g., 30 minutes).
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils) by cell counting and differential analysis.
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., using H&E and PAS staining).
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA.
-
Airway Hyperresponsiveness (AHR): Measure changes in lung function in response to a bronchoconstrictor (e.g., methacholine) using a whole-body plethysmograph.
-
The following diagram illustrates the experimental workflow for the ovalbumin-induced asthma model.
Conclusion
This compound is a highly potent and selective TRPA1 antagonist with demonstrated activity across human and rodent species. Its efficacy in preclinical models of asthma and neurogenic inflammation, coupled with a well-defined mechanism of action, supports its development as a potential therapeutic agent for TRPA1-mediated diseases. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field.
References
GDC-0334: A Novel TRPA1 Antagonist for Respiratory Disease Intervention
A Technical Guide on the Discovery, Preclinical, and Early Clinical Development
This technical whitepaper provides an in-depth overview of the discovery and development of GDC-0334, a potent and selective antagonist of the Transient Receptor Potential Cation Channel Member A1 (TRPA1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the mechanism of action, preclinical efficacy, and early clinical evaluation of this compound for the treatment of respiratory diseases such as asthma.
Introduction: Targeting TRPA1 in Respiratory Diseases
Asthma is a chronic respiratory condition characterized by airway inflammation, hyperresponsiveness, and airflow obstruction, affecting a significant portion of the global population.[1] Despite available therapies, many patients continue to experience uncontrolled symptoms.[1][2] The TRPA1 ion channel has emerged as a promising therapeutic target, as its agonists are found in elevated levels in the airways of asthmatics, and it plays a role in inducing airway inflammation and hyperreactivity.[1][2][3][4] this compound was developed as a highly potent, selective, and orally bioavailable small molecule inhibitor of TRPA1 to address this unmet medical need.[1][2][3]
Mechanism of Action of this compound
This compound functions as a selective antagonist of the TRPA1 ion channel.[5][6] By inhibiting TRPA1, this compound effectively blocks the downstream signaling pathways initiated by TRPA1 activation. This action on airway smooth muscle and sensory neurons leads to a reduction in neurogenic inflammation, airway contraction, edema, and cough.[1][2][3][5][6][7][8]
Preclinical Development and Efficacy
The preclinical evaluation of this compound demonstrated its potential as a therapeutic agent for respiratory diseases across multiple species.
In Vitro Potency and Properties
This compound exhibited potent and selective inhibition of the TRPA1 channel in various in vitro assays.
| Parameter | Species/Cell Line | Value |
| TRPA1 Potency (IC50) | CHO Cell Line | Cross-species potency demonstrated[3] |
| HASMC Contraction (IC50) | Human Airway Smooth Muscle Cells | 1.8 nM[1] |
| Passive Permeability (Papp A-to-B) | Madin Darby Canine Kidney (MDCK) Cells | 18.9 x 10-6 cm/s[1] |
| Aqueous Solubility | - | 7 µM[1] |
| Table 1: In Vitro Properties of this compound. |
In Vivo Pharmacokinetics
Pharmacokinetic studies in preclinical species revealed that this compound possesses favorable properties for an orally administered drug, including long half-lives and acceptable oral bioavailability.[1]
| Parameter | Mouse | Rat |
| Half-life (T1/2) (IV) | 11.9 h[5] | 9.79 h[5] |
| Oral Bioavailability (F%) | 45.0%[5] | 46.2%[5] |
| Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species. |
In Vivo Efficacy Models
This compound demonstrated significant efficacy in animal models of airway inflammation and cough.
In rat and guinea pig models, this compound effectively reduced allergic airway inflammation.[3][5] Furthermore, it demonstrated a dose-dependent reduction in dermal blood flow in guinea pigs and suppressed edema in rats.[5] The compound also showed efficacy in reducing cough in guinea pigs.[5]
Early Clinical Development
The promising preclinical data supported the advancement of this compound into clinical trials. A Phase 1, first-in-human study was conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[2][9]
The study design involved single and multiple oral dosing regimens.[9] A key component of the trial was the use of a target-engagement biomarker, the dermal blood flow (DBF) induced by the topical application of the TRPA1 agonist allyl isothiocyanate (AITC).[9]
The results of the Phase 1 study demonstrated that this compound was able to reduce AITC-induced dermal blood flow, pain, and itch, confirming target engagement in humans.[1][2][3] The pharmacokinetic profile in humans was found to be linear, with bioavailability increasing when administered with food.[9] A clear relationship between this compound plasma concentrations and the inhibitory effect on the AITC-induced DBF biomarker was established.[9]
Experimental Protocols
In Vitro Calcium Influx Assay
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing TRPA1.[3]
-
Method: A fluorometric imaging plate reader (FLIPR) was used to measure intracellular calcium levels.
-
Procedure: Cells were loaded with a calcium-sensitive dye. This compound was pre-incubated with the cells before the addition of a TRPA1 agonist (e.g., AITC). The change in fluorescence, indicative of calcium influx, was measured. The IC50 was calculated from the concentration-response curve.
Human Airway Smooth Muscle Cell (HASMC) Contraction Assay
-
Method: An impedance-based cell assay was utilized to quantify cellular contraction.[1]
-
Procedure: HASMCs were cultured on electrodes. The addition of a TRPA1 agonist induces cell contraction, which alters the impedance measured by the system. This compound was added prior to the agonist to determine its inhibitory effect on contraction. The IC50 was determined from the dose-response curve.[1]
In Vivo Models of Allergic Airway Inflammation
-
Species: Rats and guinea pigs.[3]
-
Sensitization: Animals were sensitized with ovalbumin (OVA).[3]
-
Challenge: Sensitized animals were challenged with OVA to induce an allergic airway response.[3]
-
Treatment: this compound was administered orally prior to the OVA challenge.
-
Endpoints: Bronchoalveolar lavage fluid (BALF) was collected to measure total and differential inflammatory cell counts (e.g., eosinophils and neutrophils).[3]
Dermal Blood Flow (DBF) Assay
-
Method: Laser Doppler imaging was used to measure blood flow in the skin.
-
Procedure: A TRPA1 agonist (AITC) was applied topically to the skin to induce an increase in dermal blood flow. This compound was administered orally prior to AITC application. The change in DBF was quantified to assess the inhibitory effect of this compound.[9]
Conclusion
The discovery and development of this compound represent a significant advancement in the pursuit of novel therapies for respiratory diseases. As a potent, selective, and orally bioavailable TRPA1 antagonist, this compound has demonstrated a clear mechanism of action and promising efficacy in preclinical models of airway inflammation and cough. The successful demonstration of target engagement in a Phase 1 clinical trial provides a strong rationale for its continued evaluation as a potential treatment for asthma and other TRPA1-mediated respiratory conditions.
References
- 1. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment [ouci.dntb.gov.ua]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Translational and pharmacokinetic-pharmacodynamic application for the clinical development of this compound, a novel TRPA1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0334: A Technical Guide to its Impact on Calcium Influx in Primary Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0334 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[3] Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization, action potential firing, and the sensation of pain, itch, and neurogenic inflammation.[3] This technical guide provides an in-depth overview of the impact of this compound on calcium influx in primary sensory neurons, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the TRPA1 channel and preventing its activation by agonists. This antagonism blocks the influx of calcium into primary sensory neurons, thereby mitigating the downstream signaling cascades that lead to nociception and neurogenic inflammation.
Quantitative Data
| Species | Cell Line | Agonist | IC50 (nM) | Reference |
| Human | CHO | AITC | 1.7 | [4] |
| Cynomolgus | CHO | AITC | 3.6 | [4] |
| Mouse | CHO | AITC | 2.7 | [4] |
| Guinea Pig | CHO | AITC | 11.1 | [4] |
| Dog | CHO | AITC | 102 | [4] |
AITC: Allyl isothiocyanate, a potent TRPA1 agonist.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to assess the impact of this compound on calcium influx in primary sensory neurons. These protocols are based on established techniques in the field.
Calcium Imaging in Primary Sensory Neurons
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in cultured primary sensory neurons, such as those from dorsal root ganglia (DRG), in response to TRPA1 activation and its inhibition by this compound.
Materials:
-
Primary sensory neurons (e.g., dissociated DRG neurons)
-
Cell culture reagents (e.g., Neurobasal medium, B27 supplement, nerve growth factor)
-
Poly-D-lysine and laminin-coated coverslips or plates
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
TRPA1 agonist (e.g., AITC)
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging
Procedure:
-
Cell Culture:
-
Isolate primary sensory neurons (e.g., DRGs) from the desired species following established protocols.
-
Dissociate the ganglia into single cells using enzymatic and mechanical methods.
-
Plate the neurons on poly-D-lysine and laminin-coated coverslips or multi-well plates.
-
Culture the neurons in appropriate media containing neurotrophic factors for 24-48 hours to allow for recovery and neurite outgrowth.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in physiological buffer (e.g., HBSS) at a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Remove the culture medium from the neurons and wash gently with pre-warmed physiological buffer.
-
Incubate the neurons with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the neurons 2-3 times with physiological buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded neurons onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with physiological buffer.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at ~510 nm.
-
To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period (e.g., 5-15 minutes).
-
While continuously recording, apply the TRPA1 agonist (e.g., AITC) in the presence of this compound.
-
As a positive control, apply the TRPA1 agonist alone to a separate set of cells.
-
At the end of the experiment, apply a high concentration of a depolarizing agent (e.g., KCl) to confirm cell viability.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for individual neurons over time.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the peak response to the agonist in the presence and absence of this compound.
-
Generate dose-response curves by testing a range of this compound concentrations to determine the IC50.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol allows for the direct measurement of TRPA1-mediated ion currents in primary sensory neurons and the effect of this compound on these currents.
Materials:
-
Cultured primary sensory neurons
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular and intracellular recording solutions
-
TRPA1 agonist (e.g., AITC)
-
This compound
Procedure:
-
Preparation:
-
Prepare extracellular and intracellular solutions with appropriate ionic compositions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Transfer a coverslip with cultured sensory neurons to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Recording:
-
Using the micromanipulator, approach a neuron with the patch pipette and form a high-resistance (gigaohm) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Obtain a stable baseline current recording.
-
-
Drug Application:
-
Apply the TRPA1 agonist (e.g., AITC) to the perfusion system to evoke an inward current.
-
To test the effect of this compound, pre-apply the compound to the perfusion bath before and during the application of the agonist.
-
Record the changes in the whole-cell current in response to agonist application in the presence and absence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked inward current.
-
Compare the current amplitude in the presence and absence of this compound to determine the percentage of inhibition.
-
Generate dose-response curves to calculate the IC50 of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: TRPA1 signaling pathway in a primary sensory neuron and the inhibitory action of this compound.
Caption: Experimental workflow for calcium imaging in primary sensory neurons to assess this compound efficacy.
Caption: Experimental workflow for whole-cell patch-clamp recording to measure the effect of this compound.
Conclusion
This compound is a highly effective antagonist of the TRPA1 ion channel, demonstrating potent inhibition of agonist-induced calcium influx. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other TRPA1 antagonists in the context of pain, inflammation, and other sensory neuron-mediated pathologies. Further studies are warranted to determine the precise potency of this compound on calcium influx in primary sensory neurons to fully elucidate its therapeutic window and clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
GDC-0334: A Technical Guide to its Pharmacology as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pharmacology of GDC-0334, a highly potent and selective antagonist of the Transient Receptor Potential Cation Channel Member A1 (TRPA1). This compound serves as a critical research tool for investigating TRPA1-mediated signaling pathways in various physiological and pathological processes, including pain, inflammation, and respiratory diseases. This document provides a comprehensive overview of its mechanism of action, pharmacological data, and detailed experimental methodologies to facilitate its effective use in a research setting.
Core Pharmacology and Mechanism of Action
This compound is a novel, orally bioavailable small molecule inhibitor of TRPA1.[1] TRPA1 is a non-selective cation channel that functions as a sensor for a wide array of exogenous irritants and endogenous inflammatory mediators.[2] Its activation on sensory neurons and other cell types leads to the influx of calcium, triggering downstream signaling cascades that result in neurogenic inflammation, pain, and airway contraction.[2][3]
This compound exerts its pharmacological effect by directly binding to the TRPA1 channel and preventing its activation.[3] Cryo-electron microscopy studies have revealed that this compound binds to the transmembrane domain of human TRPA1.[3] This antagonistic action effectively blocks the initiation of the signaling cascade, making this compound a powerful tool for dissecting the role of TRPA1 in various biological systems.
Signaling Pathway of TRPA1 Activation and this compound Inhibition
Caption: TRPA1 signaling and this compound inhibition pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and pharmacokinetic properties across different species.
Table 1: In Vitro Potency of this compound Against TRPA1
| Species | IC50 (nM) |
| Human | 1.7[4] |
| Cynomolgus Monkey | 3.6[4] |
| Mouse | 2.7[4] |
| Guinea Pig | 11.1[4] |
| Dog | 102[4] |
IC50 values were determined in cell-based assays.
Table 2: Selectivity of this compound
| Target | IC50 (µM) |
| Human TRPV1 | >10[4] |
| Human TRPM8 | >10[4] |
| Human TRPC6 | >10[4] |
Table 3: In Vitro ADME and Physicochemical Properties of this compound
| Property | Value |
| Passive Permeability (MDCK cells, Papp A-to-B) | 18.9 x 10⁻⁶ cm/s[2] |
| Kinetic Solubility (aqueous buffer) | 7 µM[2] |
Table 4: Cross-Species Pharmacokinetic Parameters of this compound
| Species | Route | T½ (h) | Oral Bioavailability (F%) |
| Mouse | IV | 11.9[5] | 45.0[5] |
| Rat | IV | 9.79[5] | 46.2[5] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for characterizing the pharmacology of this compound.
In Vitro TRPA1 Inhibition Assay (Calcium Flux)
This protocol describes a common method to determine the inhibitory potency of this compound on TRPA1 channels using a cell-based calcium flux assay.
Caption: Workflow for in vitro calcium flux assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the target TRPA1 channel (human, mouse, etc.) are cultured in appropriate media and seeded into 96- or 384-well plates.[3]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This allows for the detection of changes in intracellular calcium levels.
-
Compound Incubation: Cells are pre-incubated with a range of concentrations of this compound or vehicle control for a specified period.
-
Agonist Stimulation: A known TRPA1 agonist, such as allyl isothiocyanate (AITC), is added to the wells to activate the TRPA1 channels.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorometric imaging plate reader. An increase in fluorescence indicates an influx of calcium.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Human Airway Smooth Muscle Cell (HASMC) Contraction Assay
This assay assesses the functional effect of this compound on TRPA1-mediated contraction of primary human airway smooth muscle cells.
Methodology:
-
Cell Culture: Primary human airway smooth muscle cells (HASMCs) are cultured to confluence.[2]
-
Impedance Measurement: The assay is performed using an impedance-based cell analysis system. Changes in cellular impedance correlate with cell contraction and relaxation.
-
Compound Treatment: HASMCs are exposed to a TRPA1 agonist to induce contraction, which is measured as a change in impedance.[2]
-
Inhibition Assessment: To determine the inhibitory effect of this compound, cells are pre-treated with the compound before the addition of the agonist. The reduction in the contraction response is quantified. This compound has been shown to block HASMC contraction with an IC50 of 1.8 nM.[2]
In Vivo Models of TRPA1-Mediated Effects
This compound has been evaluated in various preclinical in vivo models to assess its efficacy in blocking TRPA1-mediated responses.
This model is used to evaluate target engagement and the anti-inflammatory effects of this compound in vivo.
Caption: Workflow for in vivo dermal blood flow and edema models.
Methodology:
-
Animal Dosing: this compound is administered to rodents (e.g., rats, guinea pigs) at various doses via intravenous (i.v.) or oral (p.o.) routes.[5]
-
AITC Challenge: After a specified pre-treatment period, a solution of AITC is topically applied to a specific skin area (e.g., the ear or hind paw).[3]
-
Measurement of Dermal Blood Flow: Changes in dermal blood flow are monitored using techniques like laser Doppler imaging.
-
Measurement of Edema: Edema formation is quantified by measuring the increase in paw volume or by assessing vascular permeability through the extravasation of Evans blue dye.[3]
-
Efficacy Assessment: The efficacy of this compound is determined by its ability to dose-dependently reduce AITC-induced increases in dermal blood flow and edema.
These models are used to investigate the therapeutic potential of this compound in respiratory conditions.
Methodology:
-
Induction of Airway Inflammation: Allergic airway inflammation is induced in rodents (e.g., rats, guinea pigs) through sensitization and challenge with an allergen, such as ovalbumin (OVA).[3]
-
Compound Administration: this compound is administered to the animals prior to or during the allergen challenge.
-
Assessment of Inflammation: Airway inflammation is assessed by quantifying inflammatory cells (e.g., eosinophils, neutrophils) in bronchoalveolar lavage fluid (BALF).[3]
-
Cough Model: In a separate model, cough is induced in guinea pigs by exposure to a tussive agent like citric acid.[3]
-
Efficacy in Cough Reduction: The number of coughs is counted, and the ability of this compound to reduce the cough response is evaluated.
Human Studies and Translational Applications
This compound has been advanced to Phase 1 clinical trials in healthy volunteers.[1][6] In these studies, this compound was shown to reduce TRPA1 agonist-induced dermal blood flow, pain, and itch, demonstrating successful target engagement in humans.[3][6] These findings provide a strong rationale for the further clinical evaluation of TRPA1 inhibition as a therapeutic strategy for conditions like asthma.[3][7] The pharmacokinetic and pharmacodynamic profiles of this compound in humans have been characterized, with models developed to describe the dose-concentration-effect relationships.[1]
Conclusion
This compound is a well-characterized, potent, and selective TRPA1 antagonist that serves as an invaluable tool for preclinical research. Its favorable pharmacological and pharmacokinetic properties have enabled the elucidation of the role of TRPA1 in various disease models and have supported its translation into clinical development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations of TRPA1 biology and its therapeutic potential.
References
- 1. Translational and pharmacokinetic-pharmacodynamic application for the clinical development of this compound, a novel TRPA1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment [ouci.dntb.gov.ua]
GDC-0334: A Technical Guide to its Potential Applications in Chronic Cough Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic cough, a persistent cough lasting eight weeks or longer, represents a significant unmet medical need, impacting the quality of life for millions worldwide.[1] Current therapeutic options are limited, highlighting the urgency for novel, targeted treatments. One promising avenue of investigation is the antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key sensor of irritants and inflammatory signals in the airways. This technical guide provides an in-depth overview of GDC-0334, a potent and selective TRPA1 antagonist, and explores its potential applications in the study and treatment of chronic cough. This compound has been investigated in preclinical models and early clinical development, demonstrating target engagement and potential therapeutic rationale.[2][3]
Core Mechanism of Action: TRPA1 Antagonism
This compound is a small molecule inhibitor that functions as a selective antagonist of the TRPA1 ion channel.[4] TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons, including vagal afferents that innervate the airways.[5] These neurons act as sentinels, detecting a wide array of exogenous irritants (e.g., smoke, pollutants) and endogenous inflammatory mediators that can trigger the cough reflex.[1][5]
Activation of the TRPA1 channel leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the sensory neuron. This depolarization generates an action potential that travels along the vagus nerve to the brainstem, ultimately initiating the motor sequence of a cough.[3] By blocking the TRPA1 channel, this compound is designed to prevent this initial step in the cough reflex, thereby reducing cough frequency and severity.[4]
Signaling Pathway of TRPA1-Mediated Cough Reflex
Caption: TRPA1 activation by irritants and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and early clinical studies.
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) | Assay Type |
| Human | 1.7 | Cell-based Ca²⁺ flux assay |
| Cynomolgus Monkey | 3.6 | Cell-based Ca²⁺ flux assay |
| Mouse | 2.7 | Cell-based Ca²⁺ flux assay |
| Guinea Pig | 11.1 | Cell-based Ca²⁺ flux assay |
| Dog | 102 | Cell-based Ca²⁺ flux assay |
Data sourced from Probechem Biochemicals.[6]
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Administration | T½ (h) | Oral Bioavailability (F%) |
| Mouse | IV / PO | 11.9 | 45.0% |
| Rat | IV / PO | 9.79 | 46.2% |
Data sourced from MedchemExpress.com.[4]
Table 3: Preclinical Efficacy of this compound
| Model | Species | Effect |
| Allyl isothiocyanate (AITC)-induced edema | Rat | Dose-dependent suppression of edema. |
| AITC-induced dermal blood flow | Guinea Pig | Dose-dependent reduction in dermal blood flow. |
| Ovalbumin-induced airway inflammation | Rat, Guinea Pig | Reduction in allergic airway inflammation. |
| Citric acid-evoked cough | Guinea Pig | Reduction in cough frequency. |
Data sourced from multiple studies.[2][4]
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Citric Acid-Induced Cough in Guinea Pigs
This model is a standard method for evaluating the antitussive potential of novel compounds.
-
Animals: Male Dunkin-Hartley guinea pigs are typically used.[7]
-
Acclimation: Animals are acclimated to the testing environment, often a whole-body plethysmography chamber, to minimize stress-induced artifacts.[8][9]
-
Compound Administration: this compound or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a defined time before the cough challenge.
-
Cough Induction: Guinea pigs are exposed to an aerosolized solution of citric acid (typically 0.2 M to 0.4 M) for a set duration (e.g., 3-5 minutes).[8][9][10]
-
Cough Detection and Quantification: Coughs are detected and counted during and immediately following the citric acid challenge. This can be done by trained observers, analysis of characteristic pressure changes within the plethysmograph, or audio recording analysis.[9][11]
-
Data Analysis: The number of coughs in the this compound-treated group is compared to the vehicle-treated group, and the percentage inhibition is calculated. Dose-response curves can be generated to determine the potency of the compound.
AITC-Induced Dermal Blood Flow in Humans
This assay serves as a translational biomarker to demonstrate target engagement of TRPA1 in a clinical setting.
-
Subjects: Healthy volunteers meeting specific inclusion/exclusion criteria are enrolled.[3]
-
Compound Administration: Subjects receive a single oral dose of this compound or placebo.
-
AITC Challenge: A small, defined volume (e.g., 25 µL) of AITC solution (e.g., 10% or 15% in mineral oil) is applied topically to a designated area on the forearm.[3]
-
Measurement of Dermal Blood Flow (DBF): Changes in DBF at the site of AITC application are measured non-invasively using laser speckle contrast imaging (LSCI).[2][3] Measurements are taken at baseline and at multiple time points after AITC application.
-
Pain and Itch Assessment: Subjects are asked to rate the intensity of pain and itch at the application site using a numerical rating scale.
-
Data Analysis: The change in DBF (often calculated as the area under the curve) and the pain/itch scores are compared between the this compound and placebo groups to assess the degree of TRPA1 inhibition. A clear sigmoid-Emax relationship between this compound plasma concentrations and the inhibitory effect on AITC-induced DBF has been demonstrated.[2]
Visualizations
Preclinical Antitussive Screening Workflow
Caption: A typical preclinical screening workflow for a novel antitussive agent.
Future Directions and Considerations
The preclinical data for this compound demonstrate its potential as a TRPA1-targeted therapy for cough. The successful demonstration of target engagement in a Phase 1 study in healthy volunteers, where it reduced TRPA1 agonist-induced dermal blood flow, pain, and itch, further supports this potential.[2][3]
It is important to note that the development of TRPA1 antagonists for chronic cough is an evolving field. Genentech has since advanced a subsequent compound, GDC-6599, into Phase II clinical trials specifically for respiratory indications, including chronic cough. This progression suggests that while this compound provided crucial proof-of-concept, further optimization may have been required to create a clinical candidate for this specific indication.
For researchers, this compound remains a valuable tool for investigating the role of TRPA1 in cough pathophysiology. The data and protocols outlined in this guide can inform the design of future studies aimed at elucidating the mechanisms of chronic cough and evaluating novel therapeutic agents. The established link between TRPA1 activation and cough, combined with the demonstrated in vivo activity of this compound, provides a strong foundation for its continued use in a research context.
References
- 1. Inhibition of TRPA1 channel activity in sensory neurons by the glial cell line-derived neurotrophic factor family member, artemin | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. ISRCTN [isrctn.com]
- 4. Intracellular alkalization causes pain sensation through activation of TRPA1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain [jci.org]
- 6. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of AITC-induced dermal blood flow as a translational in vivo biomarker of TRPA1 activity in human and rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPA1 Agonists Evoke Coughing in Guinea Pig and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Calcium Imaging Assay Using GDC-0334
Introduction
GDC-0334 is a potent and selective antagonist of the Transient Receptor Potential Cation Channel, Subfamily A, Member 1 (TRPA1).[1][2] TRPA1 is a non-selective cation channel that plays a crucial role in the sensation of pain, itch, and neurogenic inflammation. Its activation leads to an influx of cations, including calcium (Ca2+), which triggers downstream signaling cascades.[3] This application note provides a detailed protocol for an in vitro calcium imaging assay to characterize the inhibitory effect of this compound on TRPA1-mediated intracellular calcium influx.
Principle of the Assay
This assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in real-time.[4][5] Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, Fluo-4. Upon binding to Ca2+, the fluorescence intensity of Fluo-4 increases significantly. By pre-incubating cells with this compound before stimulating with a TRPA1 agonist, such as allyl isothiocyanate (AITC), the inhibitory effect of this compound on TRPA1-mediated calcium influx can be quantified by measuring the reduction in the fluorescence signal.[2]
Target Audience
These protocols and application notes are intended for researchers, scientists, and drug development professionals with experience in cell culture and fluorescence microscopy or plate-based fluorescence assays.
Signaling Pathway
The following diagram illustrates the signaling pathway involved in TRPA1 activation and its inhibition by this compound.
Caption: TRPA1 signaling pathway and inhibition by this compound.
Experimental Workflow
The diagram below outlines the key steps of the in vitro calcium imaging assay.
Caption: Experimental workflow for the calcium imaging assay.
Experimental Protocols
Materials and Reagents
-
Cells: A suitable cell line endogenously or recombinantly expressing TRPA1 (e.g., HEK293-TRPA1, primary sensory neurons).
-
This compound: Prepare a stock solution in DMSO.
-
TRPA1 Agonist: Allyl isothiocyanate (AITC) or other suitable agonist. Prepare a stock solution in DMSO.
-
Probenecid: (Optional) To inhibit dye extrusion from cells.[6][7]
-
Cell Culture Medium: Appropriate for the cell line used.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[4][6]
-
DMSO: For preparing stock solutions.
-
Positive Control: Ionomycin (calcium ionophore).[7]
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Protocol Steps
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Seed the cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]
-
-
Preparation of Reagents:
-
Fluo-4 AM Loading Solution: Prepare a 2X working solution of Fluo-4 AM in the assay buffer. A typical final concentration is 1-5 µM.[5] Add an equal volume of 0.04% Pluronic F-127 solution to aid in dye dispersion.[4][6] If using, add Probenecid to the loading solution.
-
This compound Dilutions: Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
AITC Solution: Prepare a working solution of AITC in the assay buffer at a concentration that will yield the desired final concentration after addition to the wells (typically a concentration that elicits a sub-maximal to maximal response, e.g., EC80).
-
-
Dye Loading:
-
Compound Incubation:
-
After incubation, gently wash the cells twice with the assay buffer to remove excess dye.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Calcium Imaging:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).[4][5]
-
Baseline Reading: Record the baseline fluorescence for a set period (e.g., 1-2 minutes).
-
Agonist Addition: Add the AITC solution to the wells. For plate readers with injection capabilities, this can be automated.
-
Post-stimulation Reading: Immediately after agonist addition, continue to record the fluorescence intensity over time (e.g., 5-10 minutes) to capture the calcium influx.
-
Positive Control: At the end of the experiment, Ionomycin can be added to determine the maximum calcium response in the cells.[7]
-
Data Presentation
The quantitative data from this assay can be summarized in the following table. The primary endpoint is the inhibition of the AITC-induced calcium response by this compound, often expressed as an IC50 value.
| This compound Conc. (µM) | Peak Fluorescence Intensity (RFU) | Area Under the Curve (AUC) | % Inhibition |
| Vehicle (0) | 0 | ||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| Positive Control (e.g., known TRPA1 antagonist) | |||
| IC50 (µM) | \multicolumn{3}{ | c | }{Calculated from the dose-response curve} |
Data Analysis
-
Background Subtraction: Subtract the background fluorescence from all measurements.
-
Normalization: The fluorescence signal (F) can be normalized to the baseline fluorescence (F0) for each well (F/F0).
-
Quantification: The response to the agonist can be quantified as the peak fluorescence intensity or the area under the curve (AUC) after agonist addition.
-
% Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Response_with_GDC0334 - Response_vehicle) / (Response_no_inhibitor - Response_vehicle))
-
-
IC50 Determination: Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting
-
High Background Fluorescence: Ensure complete removal of the dye loading solution by thorough washing. Consider using a background suppressor if available.[7]
-
Low Signal-to-Noise Ratio: Optimize cell density, dye concentration, and loading time. Ensure the health and viability of the cells.
-
Cell Detachment: Use coated plates (e.g., with poly-D-lysine) and handle the plates gently during washing steps.
-
Variability between Wells: Ensure accurate and consistent pipetting. Mix all solutions thoroughly before adding to the wells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between calcium regulatory pathways and mechanosensitive channels in airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hellobio.com [hellobio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for GDC-0334 Administration in In Vivo Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0334 is a potent and selective antagonist of the Transient Receptor Potential Cation Channel, Subfamily A, Member 1 (TRPA1). TRPA1 is a non-selective cation channel expressed on sensory neurons and other cell types in the airways. It is activated by various exogenous and endogenous inflammatory stimuli, playing a role in the pathophysiology of asthma by contributing to neurogenic inflammation, airway hyperresponsiveness, and cough.[1][2][3] this compound has demonstrated efficacy in preclinical models of asthma, highlighting its potential as a therapeutic agent for this chronic respiratory disease.[2][3]
These application notes provide detailed protocols for the administration of this compound in an ovalbumin (OVA)-induced mouse model of allergic asthma. The methodologies outlined are based on successful preclinical studies in rodent models and established protocols for inducing and assessing asthma-like phenotypes in mice.
Mechanism of Action
In the context of asthma, inhaled allergens and pollutants can activate TRPA1 channels on sensory nerve fibers in the airways. This activation leads to the release of neuropeptides such as Substance P and calcitonin gene-related peptide (CGRP), which in turn induce bronchoconstriction, vasodilation, plasma extravasation (edema), and mast cell degranulation. This cascade of events is referred to as neurogenic inflammation. TRPA1 activation can also contribute to the influx of inflammatory cells, such as eosinophils and neutrophils, into the airways. This compound, as a TRPA1 antagonist, blocks these downstream effects, thereby reducing airway inflammation and hyperresponsiveness.
Data Presentation
The following tables summarize the quantitative data from a representative ovalbumin-challenged rat model of asthma, demonstrating the efficacy of this compound. While this data is from a rat model, similar trends are expected in a mouse model.
Table 1: Effect of Oral this compound Administration on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of OVA-Challenged Rats
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) |
| Naive + Vehicle | 1.5 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.1 |
| OVA + Vehicle | 8.2 ± 1.1 | 35.5 ± 5.3 | 15.8 ± 2.4 |
| OVA + this compound (10 mg/kg) | 4.5 ± 0.7 | 15.2 ± 2.9 | 7.1 ± 1.5 |
| OVA + this compound (30 mg/kg) | 3.1 ± 0.5 | 8.1 ± 1.8 | 4.2 ± 0.9 |
*Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle group. Data adapted from studies in rats.[2]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Administration Route | Oral (p.o.) |
| Dose | 1 mg/kg |
| Bioavailability (F%) | 45.0% |
| Half-life (T1/2) | 11.9 hours |
Data from pharmacokinetic studies in mice.[1]
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes a standard method for inducing an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness, eosinophilic inflammation, and increased mucus production.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Nebulizer system
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
Control mice receive i.p. injections of saline with alum.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the mice with an aerosolized solution of 1% (w/v) OVA in saline for 30 minutes each day using a nebulizer.
-
Control mice are challenged with aerosolized saline.
-
-
Endpoint Analysis:
-
On day 24 (24 hours after the final challenge), proceed with endpoint analyses such as measurement of airway hyperresponsiveness and collection of bronchoalveolar lavage fluid (BALF).
-
Protocol 2: Oral Administration of this compound
This protocol details the preparation and administration of this compound for therapeutic intervention in the OVA-induced asthma model. The recommended dosage is adapted from successful studies in rats and pharmacokinetic data in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or corn oil)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a suspension of this compound in the chosen vehicle. For example, to achieve a 10 mg/kg dose in a 20g mouse with an administration volume of 100 µL, prepare a 2 mg/mL suspension.
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Dosing Regimen:
-
Administer this compound or vehicle control daily by oral gavage.
-
Based on rodent studies, it is recommended to administer this compound prophylactically, starting one day before the first OVA challenge and continuing throughout the challenge period.
-
The recommended therapeutic dose to start with is in the range of 10-30 mg/kg, to be optimized based on pilot studies.
-
-
Administration:
-
Administer a volume of 5-10 µL/g body weight.
-
Gently restrain the mouse and insert the gavage needle into the esophagus, delivering the suspension directly into the stomach.
-
Protocol 3: Assessment of Airway Inflammation
This protocol describes the collection and analysis of bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell infiltration.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Tracheal cannula
-
Suture
-
Hemocytometer or automated cell counter
-
Cytocentrifuge
-
Diff-Quik stain
Procedure:
-
BALF Collection:
-
Euthanize the mouse and expose the trachea.
-
Insert a tracheal cannula and secure it with a suture.
-
Instill and withdraw 0.5 mL of ice-cold PBS three times.
-
Pool the recovered fluid.
-
-
Cell Counting:
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
-
Differential Cell Counts:
-
Prepare cytospin slides of the BALF cells.
-
Stain the slides with Diff-Quik.
-
Perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.
-
Protocol 4: Measurement of Airway Hyperresponsiveness (AHR)
This protocol outlines the assessment of AHR to a bronchoconstrictor agent like methacholine using invasive plethysmography.
Materials:
-
Invasive plethysmography system
-
Tracheostomy tube
-
Ventilator
-
Methacholine solution in saline
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse, perform a tracheostomy, and connect the mouse to a ventilator.
-
-
Baseline Measurement:
-
Record baseline airway resistance (RI) and dynamic compliance (Cdyn).
-
-
Methacholine Challenge:
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record RI and Cdyn after each dose.
-
-
Data Analysis:
-
Plot the percentage change in RI and Cdyn from baseline against the methacholine concentration to assess AHR.
-
Concluding Remarks
The provided protocols offer a comprehensive framework for evaluating the therapeutic potential of this compound in a mouse model of allergic asthma. Researchers should note that while the oral administration protocol for this compound is based on robust data from other rodent models, optimization of the dosage and vehicle for specific mouse strains and experimental conditions may be necessary. Adherence to ethical guidelines for animal research is paramount throughout these procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0334: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0334 is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in mediating inflammatory responses and nociception. This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, ensuring reproducible and accurate results for researchers investigating TRPA1-mediated signaling pathways.
Introduction
This compound is a small molecule inhibitor that specifically targets the TRPA1 ion channel, a non-selective cation channel primarily expressed on sensory neurons and various other cell types, including human airway smooth muscle cells (HASMCs) and human lung fibroblasts (HLFs).[1] Agonist-induced activation of TRPA1 leads to an influx of cations, predominantly Ca2+, which triggers a cascade of downstream signaling events. This compound effectively blocks this channel, making it a valuable tool for studying the physiological and pathological roles of TRPA1.
Product Information
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₁₉F₈N₅O₃S |
| Molecular Weight | 609.49 g/mol |
| CAS Number | 1984824-54-5 |
Solubility and Storage
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution Concentration | 10 mM |
| Storage of Solid Compound | -20°C for up to 3 years |
| Storage of Stock Solution | -20°C for up to 6 months |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial of this compound (MW: 609.49 g/mol ), add 164.07 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Preparation of Working Solutions
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.[2] A serial dilution approach is recommended to prevent precipitation of the compound when transferring from a high concentration DMSO stock to an aqueous cell culture medium.
Example: Preparation of a 10 µM working solution from a 10 mM stock:
-
Intermediate Dilution (100 µM):
-
Aseptically add 2 µL of the 10 mM this compound stock solution to 198 µL of sterile, pre-warmed cell culture medium.
-
Mix gently by pipetting up and down. This results in a 1:50 dilution and an intermediate concentration of 200 µM this compound in 1% DMSO.
-
-
Final Working Solution (10 µM):
-
Add 50 µL of the 200 µM intermediate solution to 950 µL of pre-warmed cell culture medium in your experimental vessel (e.g., a well of a cell culture plate).
-
This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.05%.
-
Note: Always prepare a vehicle control containing the same final concentration of DMSO as the this compound treated samples.
Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound preparation and use in cell culture.
TRPA1 Signaling Pathway
This compound acts as an antagonist to the TRPA1 channel, thereby inhibiting the influx of calcium and subsequent downstream signaling events triggered by TRPA1 agonists.
Caption: this compound inhibits TRPA1-mediated calcium influx.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various species, demonstrating its high potency.
| Species | IC₅₀ (nM) |
| Human | 1.7 |
| Mouse | 2.7 |
| Cynomolgus Monkey | 3.6 |
| Guinea Pig | 11.1 |
| Dog | 102 |
Data sourced from supplier information.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. Adherence to these guidelines, particularly concerning solvent concentration and dilution procedures, is critical for obtaining reliable and reproducible data in the investigation of TRPA1 signaling.
References
Application Notes and Protocols for GDC-0334 in Inhibiting AITC-Induced Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0334 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons and is a key player in mediating inflammatory pain and neurogenic inflammation. Allyl isothiocyanate (AITC), the pungent compound found in mustard and wasabi, is a potent activator of TRPA1.[3] AITC-induced activation of TRPA1 leads to a calcium influx, resulting in the release of pro-inflammatory neuropeptides and subsequent physiological responses such as pain, edema, and increased dermal blood flow.[2][4] These application notes provide detailed protocols for utilizing this compound to inhibit AITC-induced responses in both in vitro and in vivo models, facilitating research into TRPA1-mediated pathways and the development of novel therapeutics.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay | Agonist | This compound Concentration | Effect | Reference |
| CHO (Human TRPA1) | Calcium Influx | AITC | IC50 = 1.7 nM | Potent inhibition | [5] |
| CHO (Cynomolgus TRPA1) | Calcium Influx | AITC | IC50 = 3.6 nM | Potent inhibition | [5] |
| CHO (Mouse TRPA1) | Calcium Influx | AITC | IC50 = 2.7 nM | Potent inhibition | [5] |
| CHO (Guinea Pig TRPA1) | Calcium Influx | AITC | IC50 = 11.1 nM | Potent inhibition | [5] |
| Human Airway Smooth Muscle Cells (HASMCs) | Calcium Influx | AITC | Not specified | Inhibition of calcium influx | [2] |
| Human Lung Fibroblasts (HLFs) | Calcium Influx | AITC | Not specified | Inhibition of calcium influx | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Assay | This compound Dose | Route of Administration | Effect | Reference |
| Rat | AITC-Induced Edema | 0-150 mg/kg | Intravenous (i.v.) | Suppression of edema | [1] |
| Guinea Pig | AITC-Induced Dermal Blood Flow | Not specified | Not specified | Dose-dependent reduction | [1] |
| Rat | AITC-Induced Dermal Blood Flow | Not specified | Not specified | Reduction in perfusion | [5] |
| Rat | Allergic Airway Inflammation | 0-150 mg/kg | Intravenous (i.v.) | Reduction of inflammation | [1] |
| Guinea Pig | Allergic Airway Inflammation & Cough | 0-150 mg/kg | Intravenous (i.v.) | Reduction of inflammation and cough | [1] |
| Mouse | Pharmacokinetics | 0.5 mg/kg (i.v.), 1 mg/kg (p.o.) | i.v., p.o. | T1/2 = 11.9 h (i.v.), F% = 45.0% (p.o.) | [1] |
| Rat | Pharmacokinetics | 1 mg/kg (i.v.), 5 mg/kg (p.o.) | i.v., p.o. | T1/2 = 9.79 h (i.v.), F% = 46.2% (p.o.) | [1] |
Signaling Pathways and Experimental Workflows
AITC-Induced TRPA1 Signaling Pathway and Inhibition by this compound
Caption: AITC activates the TRPA1 channel, leading to calcium influx and downstream inflammatory and pain responses. This compound selectively blocks the TRPA1 channel, preventing these effects.
Experimental Workflow: In Vitro Calcium Influx Assay
Caption: Workflow for assessing this compound's inhibition of AITC-induced calcium influx in a cell-based assay.
Experimental Workflow: In Vivo AITC-Induced Paw Edema Model
Caption: A step-by-step workflow for the in vivo evaluation of this compound's effect on AITC-induced paw edema.
Experimental Protocols
Protocol 1: In Vitro Inhibition of AITC-Induced Calcium Influx
Objective: To determine the optimal concentration of this compound for inhibiting AITC-induced calcium influx in TRPA1-expressing cells.
Materials:
-
TRPA1-expressing cells (e.g., HEK293 cells stably expressing human TRPA1, or primary cells like HASMCs)
-
Cell culture medium
-
96-well black, clear-bottom microplates
-
This compound
-
AITC
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed TRPA1-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
After incubation, wash the wells with HBSS to remove excess dye.
-
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in HBSS. Include a vehicle control (e.g., 0.1% DMSO).
-
Add the this compound dilutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
AITC Stimulation and Fluorescence Measurement:
-
Prepare an AITC solution in HBSS at a concentration known to elicit a submaximal response (e.g., EC80).
-
Place the microplate into the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 1-2 seconds).
-
After establishing a stable baseline fluorescence reading for a few seconds, use the automated injector to add the AITC solution to all wells.
-
Continue recording the fluorescence for several minutes until the signal peaks and begins to decline.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Inhibition of AITC-Induced Paw Edema in Rats
Objective: To assess the optimal dose of this compound for inhibiting AITC-induced paw edema in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle for this compound
-
AITC
-
Vehicle for AITC (e.g., mineral oil or saline)
-
Plethysmometer
-
Calipers
Procedure:
-
Acclimation:
-
Acclimate the rats to the experimental environment and handling for at least 3 days prior to the experiment.
-
-
Baseline Paw Volume Measurement:
-
On the day of the experiment, measure the volume of the right hind paw of each rat using a plethysmometer. This will serve as the baseline measurement.
-
-
This compound Administration:
-
Randomly divide the animals into groups (n=6-8 per group).
-
Administer this compound at various doses (e.g., 1, 3, 10, 30 mg/kg) via the desired route (e.g., intravenous or oral gavage).
-
Administer the vehicle to the control group.
-
The timing of this compound administration should be based on its pharmacokinetic profile to ensure peak plasma concentrations coincide with AITC challenge.
-
-
Induction of Paw Edema:
-
At the appropriate time after this compound administration, inject a solution of AITC (e.g., 50 µL of a 1-2% solution in mineral oil) into the subplantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at various time points after the AITC injection (e.g., 30, 60, 120, and 180 minutes).
-
The increase in paw volume is calculated by subtracting the baseline paw volume from the post-injection paw volume.
-
-
Data Analysis:
-
Calculate the mean increase in paw volume for each group at each time point.
-
Determine the percent inhibition of edema for each this compound dose group compared to the vehicle control group using the following formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100
-
Where ΔV is the change in paw volume.
-
-
Plot the percent inhibition against the this compound dose to determine the optimal inhibitory concentration.
-
Protocol 3: In Vivo Inhibition of AITC-Induced Dermal Blood Flow in Guinea Pigs
Objective: To evaluate the effect of this compound on AITC-induced changes in dermal blood flow.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle for this compound
-
AITC (e.g., 1% in mineral oil)
-
Laser Doppler flowmetry or Laser Speckle Contrast Imaging system
-
Hair clippers
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pigs.
-
Carefully clip the hair from a small area on the dorsal side of the ear or back.
-
-
Baseline Blood Flow Measurement:
-
Allow the animal to stabilize under anesthesia.
-
Measure the baseline dermal blood flow in the prepared area using the laser Doppler or speckle imaging system.
-
-
This compound Administration:
-
Administer this compound or vehicle to the animals as described in Protocol 2.
-
-
AITC Application:
-
At the appropriate time after this compound administration, topically apply a small volume (e.g., 10-20 µL) of the AITC solution to the measurement site.
-
-
Measurement of Dermal Blood Flow:
-
Continuously or intermittently measure the dermal blood flow for a set period (e.g., 30-60 minutes) following AITC application.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the change in blood flow over time for each animal.
-
Compare the AUC values between the this compound treated groups and the vehicle control group to determine the extent of inhibition.
-
Plot the percent inhibition of the blood flow response against the this compound dose.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allyl isothiocyanate (AITC) activates nonselective cation currents in human cardiac fibroblasts: possible involvement of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: GDC-0334 in an Ovalbumin-Induced Airway Hyperreactivity Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1] The transient receptor potential ankyrin 1 (TRPA1) channel has emerged as a promising therapeutic target due to its role in sensing inflammatory mediators and environmental irritants, leading to neurogenic inflammation and airway smooth muscle contraction.[2][3] GDC-0334 is a potent, selective, and orally bioavailable antagonist of the TRPA1 channel.[2][3][4] Preclinical studies have demonstrated its efficacy in reducing airway inflammation and hyperreactivity in various models.[2] This document provides detailed application notes and protocols for the use of this compound in a murine ovalbumin (OVA)-induced airway hyperreactivity model, a widely used model that mimics key features of allergic asthma.[5]
Mechanism of Action of this compound in Allergic Airway Inflammation
This compound is a selective TRPA1 antagonist that inhibits the function of this channel on airway smooth muscle and sensory neurons.[6][7] In the context of allergic asthma, allergens like ovalbumin trigger a cascade of inflammatory events, leading to the release of various mediators that can activate TRPA1 channels on sensory nerve fibers in the airways. This activation contributes to neurogenic inflammation, characterized by the release of neuropeptides that cause bronchoconstriction, plasma extravasation, and mucus secretion. By blocking the TRPA1 channel, this compound is hypothesized to attenuate these downstream effects, thereby reducing airway inflammation and hyperreactivity.
Data Presentation
Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration |
| Half-life (T1/2) | 11.9 hours | Intravenous (IV) |
| Oral Bioavailability (F%) | 45.0% | Oral (PO) |
| Clearance (CL) | 12.4 mL/min/kg | Intravenous (IV) |
| Volume of Distribution (Vss) | 13.9 L/kg | Intravenous (IV) |
| Data sourced from MedChemExpress.[6] |
Effects of this compound on Airway Inflammation in an OVA-Induced Model (Rats and Guinea Pigs)
The following data is from an ovalbumin-challenged model in rats and guinea pigs, demonstrating the effect of this compound on key inflammatory markers.
| Species | Treatment Group | Total Eosinophils (cells/mL BALF) | Total Neutrophils (cells/mL BALF) |
| Rat | Naive | ~1,000 | ~5,000 |
| OVA + Vehicle | ~70,000 | ~25,000 | |
| OVA + this compound (10 mg/kg) | ~30,000 | ~15,000 | |
| OVA + this compound (30 mg/kg) | ~15,000 | ~10,000 | |
| Guinea Pig | Naive | ~500 | ~2,000 |
| OVA + Vehicle | ~10,000 | ~6,000 | |
| OVA + this compound (3 mg/kg) | ~4,000 | ~3,000 | |
| OVA + this compound (10 mg/kg) | ~2,000 | ~2,500 | |
| Data is estimated from graphical representations in Balestrini et al., J Exp Med, 2021.[8] |
Experimental Protocols
Ovalbumin-Induced Airway Hyperreactivity Model in BALB/c Mice
This protocol is a standard method for inducing an allergic asthma phenotype in mice.[5][9][10]
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide gel adjuvant (Alum)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Methacholine chloride (Sigma-Aldrich)
-
Whole-body plethysmograph for AHR measurement
Protocol:
-
Sensitization:
-
On days 0 and 7, sensitize 6-8 week old female BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.[9]
-
Control mice receive i.p. injections of alum in saline only.
-
-
Airway Challenge:
-
On days 14, 15, and 16, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes.
-
The aerosol can be generated using a nebulizer connected to a small exposure chamber.
-
Control mice are challenged with a saline aerosol.
-
-
This compound Administration:
-
This compound can be administered via oral gavage (p.o.) or intravenous (i.v.) injection.
-
A suggested dosing regimen is to administer this compound (e.g., 10-50 mg/kg, p.o.) 1-2 hours prior to each OVA challenge. The optimal dose and timing should be determined empirically.
-
-
Assessment of Airway Hyperreactivity (AHR):
-
24 to 48 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.
-
Place conscious, unrestrained mice into the plethysmograph chambers and allow them to acclimatize.
-
Record baseline enhanced pause (Penh) values.
-
Expose the mice to nebulized saline followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.
-
Record Penh values for 3 minutes following each nebulization.
-
-
Bronchoalveolar Lavage (BAL) and Cell Differentials:
-
Immediately following AHR measurement, euthanize the mice.
-
Perform bronchoalveolar lavage by cannulating the trachea and instilling and retrieving 1 mL of ice-cold PBS three times.
-
Centrifuge the BAL fluid (BALF) and resuspend the cell pellet.
-
Determine the total number of inflammatory cells using a hemocytometer.
-
Prepare cytospin slides and stain with a Wright-Giemsa stain to differentiate and count eosinophils, neutrophils, macrophages, and lymphocytes.[11]
-
Visualizations
TRPA1 Signaling Pathway in Allergic Airway Inflammation
Caption: TRPA1 signaling in allergic airway inflammation and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Experimental timeline for the OVA-induced airway hyperreactivity model and this compound treatment.
References
- 1. Ovalbumin-sensitized mice are good models for airway hyperresponsiveness but not acute physiological responses to allergen inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
- 5. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of early postnatal hyperoxia exposure combined with early ovalbumin sensitization on lung inflammation and bacterial flora in a juvenile mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GDC-0334 Delivery via Oral Gavage in Rodent Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0334 is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons and is a key player in the signaling pathways of pain and inflammation.[1][2][3] Its activation by a wide range of exogenous irritants and endogenous inflammatory mediators makes it a compelling target for the development of novel analgesic drugs.[1][2][3] These application notes provide detailed protocols for the oral administration of this compound in rodent models of pain and summarize available quantitative data to guide researchers in their preclinical studies.
Data Presentation
Pharmacokinetic Profile of this compound in Rodents
The oral bioavailability and pharmacokinetic properties of this compound have been characterized in mice and rats, demonstrating its suitability for oral administration in preclinical studies.[1]
| Species | Route | Dose (mg/kg) | T½ (h) | Oral Bioavailability (F%) |
| Mouse | p.o. | 1, 5 | 11.9 | 45.0 |
| Rat | p.o. | 5 | 9.79 | 46.2 |
Efficacy of this compound in a Rodent Pain Model
This compound has demonstrated dose-dependent efficacy in a model of TRPA1-mediated nociceptive behavior in rats.[4]
| Pain Model | Species | Route | Dose (mg/kg) | Endpoint | Efficacy |
| AITC-induced Nocifensive Behavior | Rat | p.o. | 3 | Flinching and Licking | Suppression of nocifensive behavior comparable to TRPA1 knockout rats. |
Experimental Protocols
General Protocol for Oral Gavage in Rodents
Oral gavage is a standard method for precise oral administration of compounds in rodents. The following is a general protocol that should be adapted based on institutional guidelines and specific experimental needs.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Acclimatize the animals to handling prior to the experiment. For administration, restrain the rodent firmly but gently to prevent injury.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Compound Administration: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. Administer the this compound solution slowly.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or leakage of the compound from the nose or mouth.
Protocol for AITC-Induced Nocifensive Behavior
This model assesses the ability of a compound to block pain-like behaviors induced by the TRPA1 agonist, allyl isothiocyanate (AITC).
Materials:
-
This compound
-
Vehicle for this compound
-
AITC solution (e.g., 0.5% in saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Observation chambers
Procedure:
-
Acclimation: Place rats in individual observation chambers for at least 30 minutes to acclimate.
-
This compound Administration: Administer this compound or vehicle via oral gavage at the desired dose (e.g., 3 mg/kg). A pre-treatment time of 1-2 hours is common for oral compounds.
-
AITC Injection: Inject a small volume (e.g., 20 µL) of AITC solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after AITC injection, record the cumulative time the animal spends flinching, licking, or biting the injected paw for a defined period (e.g., 5-10 minutes).
-
Data Analysis: Compare the duration of nocifensive behaviors between the this compound-treated and vehicle-treated groups.
Visualizations
TRPA1 Signaling Pathway in Nociception
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Dermal Blood Flow Assay with GDC-0334
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0334 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a key sensor on primary afferent sensory neurons that is activated by various exogenous and endogenous irritants, leading to the sensation of pain, itch, and neurogenic inflammation. A critical component of this inflammatory response is vasodilation, resulting in increased dermal blood flow (DBF). The modulation of DBF serves as a valuable biomarker for assessing the in vivo target engagement and pharmacodynamic activity of TRPA1 antagonists like this compound.[1][2][3]
These application notes provide detailed protocols for a dermal blood flow assay using the TRPA1 agonist Allyl isothiocyanate (AITC) to induce a measurable increase in DBF, and how this compound can be used to inhibit this effect. The protocols are applicable for both preclinical animal models and human clinical trials.
Signaling Pathway of TRPA1-Mediated Vasodilation
Activation of the TRPA1 channel on sensory nerve endings by an agonist such as AITC leads to an influx of calcium ions (Ca2+). This influx triggers the release of vasoactive neuropeptides, primarily Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the sensory nerve terminals. These neuropeptides then act on nearby blood vessels, causing vasodilation and a subsequent increase in dermal blood flow.[1][4] this compound, as a TRPA1 antagonist, blocks the initial activation of the channel, thereby inhibiting the downstream signaling cascade and preventing the increase in dermal blood flow.
Experimental Protocols
Preclinical Dermal Blood Flow Assay in Rodents
This protocol describes the measurement of AITC-induced dermal blood flow in rodents and the inhibitory effect of this compound using Laser Speckle Contrast Imaging (LSCI).
Materials:
-
This compound
-
Allyl isothiocyanate (AITC)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Vehicle for AITC (e.g., mineral oil)
-
Anesthetic agent (e.g., isoflurane)
-
Laser Speckle Contrast Imaging (LSCI) system
-
Small animal physiological monitoring system
Procedure:
-
Animal Preparation: Anesthetize the rodent (e.g., rat or guinea pig) and maintain anesthesia throughout the experiment. Monitor vital signs. Shave the dorsal or ventral side of the ear for clear imaging.
-
This compound Administration: Administer this compound or its vehicle via the desired route (e.g., oral gavage, intravenous injection) at various doses. Allow for an appropriate pre-treatment time based on the pharmacokinetic profile of this compound.
-
Baseline Imaging: Acquire baseline images of the ear using the LSCI system for a defined period (e.g., 2-5 minutes) to establish a stable baseline blood flow.
-
AITC Challenge: Topically apply a small, defined volume (e.g., 10 µL) of AITC solution (e.g., 1% in mineral oil) to the surface of the ear.
-
Post-Challenge Imaging: Immediately begin continuous LSCI imaging for a set duration (e.g., 20-30 minutes) to capture the full vasodilatory response.
-
Data Analysis:
-
Define a region of interest (ROI) around the AITC application site.
-
Calculate the change in blood flow over time relative to the baseline.
-
The primary endpoint is often the Area Under the Curve (AUC) of the blood flow response over a specific time interval (e.g., 0-10 minutes post-AITC application).
-
Calculate the percentage inhibition of the AITC-induced DBF response by this compound at each dose level compared to the vehicle-treated group.
-
Human Dermal Blood Flow Assay (AITC Challenge)
This protocol outlines the procedure for a translational dermal blood flow assay in human volunteers.
Materials:
-
This compound capsules/formulation for oral administration
-
Placebo control
-
Allyl isothiocyanate (AITC), 10% and 15% solutions in mineral oil[5]
-
Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Flowmetry system
-
Skin-safe adhesive rings (O-rings) to define the application area
-
Micropipette
Procedure:
-
Subject Enrollment and Baseline: Recruit healthy volunteers. On a screening day, a baseline AITC challenge is performed to determine subject responsiveness.
-
Dosing: On the treatment day, administer a single oral dose of this compound or placebo in a double-blind, randomized manner.
-
Pre-AITC Imaging: At a specified time post-dosing (based on this compound's Tmax), acquire baseline dermal blood flow readings on the volar forearm.
-
AITC Application: Place O-rings on the forearm to create distinct challenge sites. Apply a small, precise volume (e.g., 25 µL) of AITC solution (10% or 15%) into the center of the O-rings.[6]
-
Post-AITC Imaging: Continuously measure dermal blood flow at the application sites for at least 15-20 minutes.[2]
-
Data Analysis:
-
Calculate the baseline-corrected blood flow response over time for each AITC-challenged site.
-
Determine the Area Under the Curve (AUC) for a defined period (e.g., 0-10 minutes) as the primary pharmacodynamic endpoint.[4]
-
Compare the AUC values between the this compound and placebo groups to determine the percentage inhibition of the AITC-induced DBF response.
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of AITC-induced dermal blood flow as a translational in vivo biomarker of TRPA1 activity in human and rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
GDC-0334 Protocol for Studying Airway Smooth Muscle Cell Contraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0334 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1).[1][2][3] TRPA1 is an ion channel involved in airway inflammation and hyperreactiveness, making it a promising therapeutic target for diseases like asthma.[1][3][4][5] this compound inhibits TRPA1 function in airway smooth muscle and sensory neurons, leading to a reduction in airway contraction, edema, and allergic airway inflammation.[1][2][3][6] These application notes provide detailed protocols for utilizing this compound to study airway smooth muscle cell (ASMC) contraction, a critical process in understanding and developing treatments for respiratory diseases.
Mechanism of Action
This compound acts as a direct antagonist of the TRPA1 ion channel. Cryogenic electron microscopy (cryoEM) has revealed that this compound binds to a deep pocket within the transmembrane domain of the human TRPA1 channel.[1] This binding event prevents the channel from opening in response to agonists, thereby inhibiting the influx of calcium ions that is a key trigger for smooth muscle contraction. The inhibition of TRPA1 by this compound has been demonstrated to suppress neurogenic inflammation and airway contraction in preclinical models, and target engagement has been confirmed in humans.[1][3][6]
Data Presentation
Quantitative Data Summary
| Parameter | Species | Cell/Tissue Type | Value | Reference |
| IC50 | Human | CHO cells expressing human TRPA1 | 16 nM | [6] |
| Cynomolgus Monkey | CHO cells expressing cynomolgus TRPA1 | 20 nM | [6] | |
| Dog | CHO cells expressing dog TRPA1 | 15 nM | [6] | |
| Rat | CHO cells expressing rat TRPA1 | 13 nM | [6] | |
| Mouse | CHO cells expressing mouse TRPA1 | 11 nM | [6] | |
| Guinea Pig | CHO cells expressing guinea pig TRPA1 | 11 nM | [6] | |
| Oral Bioavailability (F%) | Mouse | 45.0% | [2] | |
| Rat | 46.2% | [2] | ||
| Half-life (T1/2) | Mouse (i.v.) | 11.9 h | [2] | |
| Rat (i.v.) | 9.79 h | [2] |
Experimental Protocols
Protocol 1: Isolation and Culture of Human Airway Smooth Muscle Cells (hASMCs)
This protocol is adapted from methods described for isolating and maintaining nontransformed human airway smooth muscle cells.[7][8] These cells retain their physiological responsiveness to various stimuli, including contractile agonists.[7]
Materials:
-
Human bronchial tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type IV
-
DNase I
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Obtain human bronchial tissue from a suitable source, ensuring all ethical guidelines are followed.
-
Mince the tissue into small pieces (1-2 mm) in a sterile petri dish containing cold PBS.
-
Transfer the minced tissue to a conical tube and wash with PBS.
-
Digest the tissue with DMEM containing 0.1% Collagenase Type IV and 100 U/mL DNase I for 1-2 hours at 37°C with gentle agitation.
-
Stop the digestion by adding an equal volume of DMEM with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.
-
Plate the cells in a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them using Trypsin-EDTA.
-
Cells at passages 2-6 are recommended for experiments to ensure phenotypic stability.[9]
Protocol 2: In Vitro Airway Smooth Muscle Cell Contraction Assay
This protocol utilizes a collagen gel-based system to measure ASMC contraction in response to agonists and the inhibitory effect of this compound.[10][11][12]
Materials:
-
Cultured hASMCs (from Protocol 1)
-
Type I Collagen solution
-
DMEM
-
Contractile agonists (e.g., Methacholine, Histamine)[10]
-
This compound
-
24-well culture plates
-
Image analysis software
Procedure:
-
Prepare a collagen gel solution by mixing Type I Collagen with DMEM and hASMCs to a final cell density of 1 x 10^5 cells/mL.
-
Pipette 500 µL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 30-60 minutes.
-
After polymerization, add 1 mL of DMEM to each well and incubate for 24 hours.
-
To assess the inhibitory effect of this compound, pre-incubate the gels with varying concentrations of this compound for a specified period (e.g., 30 minutes) before adding the contractile agonist.
-
Induce contraction by adding a known concentration of a contractile agonist (e.g., 10 µM Methacholine).[12]
-
Capture images of the gels at different time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) using a digital camera or scanner.[12]
-
Measure the area of the collagen gel in each image using image analysis software.
-
Calculate the percentage of gel contraction relative to the initial area. A dose-dependent inhibition of contraction by this compound is expected.
Protocol 3: Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in hASMCs in response to TRPA1 agonists and the inhibitory effect of this compound.[1]
Materials:
-
Cultured hASMCs (from Protocol 1)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or microscope with imaging capabilities
Procedure:
-
Seed hASMCs in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Measure baseline fluorescence.
-
Add a TRPA1 agonist (e.g., AITC) to stimulate calcium influx and immediately begin recording fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in [Ca2+]i.
-
Analyze the data by calculating the peak fluorescence or the area under the curve to quantify the calcium response. A dose-dependent reduction in the AITC-induced calcium influx is expected with this compound treatment.[1]
Visualization of Pathways and Workflows
Caption: this compound inhibits TRPA1-mediated airway smooth muscle contraction.
Caption: Workflow for studying this compound's effect on ASMC contraction.
References
- 1. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and culture of human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promocell.com [promocell.com]
- 10. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
Application Note: Immunohistochemical Analysis of TRPA1 Expression Following GDC-0334 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel that functions as a sensor for pain, cold, and environmental irritants.[1] It is expressed in both neuronal and non-neuronal cells and is implicated in various physiological and pathological processes, including neurogenic inflammation, pain, and respiratory diseases like asthma.[2][3] TRPA1 is activated by a wide range of stimuli, including pungent natural compounds like allyl isothiocyanate (AITC) from mustard oil, environmental irritants, and endogenous inflammatory mediators.[1] Its role in disease makes it a compelling target for therapeutic intervention.
GDC-0334 is a highly potent, selective, and orally bioavailable antagonist of the TRPA1 channel.[3][4][5] By inhibiting TRPA1 function, this compound has been shown in preclinical and clinical studies to reduce inflammation, pain, cough, and other symptoms associated with TRPA1 activation.[4][6][7]
This application note provides a detailed protocol for the immunohistochemical (IHC) staining of the TRPA1 protein in tissue samples. The primary purpose of performing IHC after treatment with this compound is not typically to observe changes in TRPA1 protein expression, as this compound is a functional antagonist, not a gene expression modulator. Instead, this protocol is crucial for:
-
Confirming the presence and verifying the cellular and tissue localization of the TRPA1 target in a given experimental model.
-
Assessing whether chronic drug administration leads to unforeseen changes in target protein levels, such as receptor downregulation or upregulation.
-
Correlating functional outcomes of this compound treatment with the expression pattern of the TRPA1 channel in the tissue of interest.
This compound: A Selective TRPA1 Antagonist
This compound acts by directly binding to and inhibiting the TRPA1 ion channel, preventing the influx of cations (like Ca²⁺) that would normally occur upon activation by an agonist.[4][7] This blockade of ion flow suppresses the downstream signaling that leads to neurogenic inflammation and pain.[3][8]
Quantitative Data for this compound
The following tables summarize key quantitative data regarding the potency and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound Data represents the half-maximal inhibitory concentration (IC50) in cell-based calcium influx assays.
| Species | IC50 (nM) | Reference |
| Human | 1.7 | [5] |
| Mouse | 2.7 | [5] |
| Guinea Pig | 11.1 | [5] |
| Dog | 102 | [5] |
| Cynomolgus Monkey | 3.6 | [5] |
Table 2: Cross-Species Pharmacokinetic (PK) Parameters of this compound (Intravenous Administration) Summary of key PK parameters following a single IV dose.
| Species | T½ (hours) | Clearance (CL) (ml/min/kg) | Volume of Distribution (VSS) (L/kg) | Reference |
| Mouse | 11.9 | 1.5 | 1.3 | [4][6] |
| Rat | 9.79 | 1.4 | 1.1 | [4][6] |
| Dog | 3.3 | 1.3 | 0.3 | [9] |
| Monkey | 5.5 | 3.9 | 1.6 | [9] |
Immunohistochemistry Protocol for TRPA1 Detection
This protocol outlines the steps for detecting TRPA1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks from vehicle- and this compound-treated subjects.
-
Positive Control Tissue: FFPE sections of tissues known to express TRPA1, such as spinal cord or dorsal root ganglion, are recommended.[10]
-
Primary Antibody: A validated anti-TRPA1 antibody. Antibody validation is critical, as some commercial antibodies have shown a lack of specificity.[11] For example, Rabbit Polyclonal Anti-TRPA1 (e.g., Thermo Fisher PA1-86895 or similar validated antibody).
-
Antigen Retrieval Solution: 10 mM Sodium Citrate Buffer, pH 6.0.
-
Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) chromogen kit.
-
Counterstain: Harris' Hematoxylin.
-
Dehydration Reagents: Graded ethanol series (70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permanent mounting medium.
Detailed Experimental Protocol
-
Deparaffinization and Rehydration a. Immerse slides in xylene: 2 changes for 5 minutes each.[12] b. Immerse in 100% ethanol: 2 changes for 3 minutes each. c. Immerse in 95% ethanol for 3 minutes. d. Immerse in 70% ethanol for 3 minutes. e. Rinse thoroughly in distilled water.
-
Antigen Retrieval a. Place slides in a staining container filled with 10 mM Sodium Citrate Buffer (pH 6.0). b. Heat the container in a water bath or steamer to 95-100°C for 20 minutes. A high pH antigen retrieval protocol has been shown to be effective for TRPA1.[11] c. Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes). d. Rinse slides with PBS 2 times for 5 minutes each.[12]
-
Inactivation of Endogenous Peroxidase a. Incubate sections in 3% H₂O₂ in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[12] b. Rinse slides with PBS 2 times for 5 minutes each.
-
Blocking Non-Specific Binding a. Incubate sections with Blocking Buffer (e.g., 5% Normal Goat Serum) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation a. Drain the blocking buffer (do not rinse). b. Apply the diluted anti-TRPA1 primary antibody to the sections. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation a. The next day, rinse slides with PBS 3 times for 5 minutes each. b. Apply the HRP-conjugated secondary antibody. c. Incubate for 1 hour at room temperature in a humidified chamber.
-
Signal Detection a. Rinse slides with PBS 3 times for 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Apply the DAB solution to the sections and incubate until the desired brown color intensity is reached (typically 1-5 minutes). Monitor under a microscope. d. Immediately stop the reaction by immersing the slides in distilled water.
-
Counterstaining a. Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[12] b. Rinse gently in running tap water for 5-10 minutes until the sections turn blue.
-
Dehydration and Mounting a. Dehydrate the sections through a graded series of ethanol (95% then 100%).[12] b. Clear in xylene (2 changes for 5 minutes each). c. Apply a coverslip using a permanent mounting medium.
-
Analysis a. Examine the slides under a light microscope. TRPA1-positive staining will appear as a brown precipitate, while cell nuclei will be blue. b. Compare the staining intensity and localization between vehicle-treated and this compound-treated tissue sections.
References
- 1. TRPA1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on TRPA1 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational and pharmacokinetic-pharmacodynamic application for the clinical development of this compound, a novel TRPA1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPA1 Polyclonal Antibody (PA1-86895) [thermofisher.com]
- 11. Validation of antibodies for the specific detection of human TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application Notes: Flow Cytometry Analysis of Inflammatory Cells with GDC-0334
Introduction
GDC-0334 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] TRPA1 is a non-selective cation channel expressed on various cell types, including sensory neurons and multiple immune cells, and it is activated by a range of exogenous and endogenous inflammatory stimuli.[5][6][7][8] Activation of TRPA1 is implicated in the pathogenesis of several inflammatory conditions, including asthma, by contributing to neurogenic inflammation, pain, and the recruitment and activation of inflammatory cells.[1][3][8][9] this compound has been shown to inhibit TRPA1 function, leading to a reduction in airway inflammation, edema, and cough in preclinical models.[1][3][9][10]
These application notes provide a framework for utilizing flow cytometry to investigate the effects of this compound on inflammatory cell populations. The provided protocols and information are intended for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly blocking the TRPA1 ion channel. In inflammatory conditions, various mediators such as reactive oxygen species and inflammatory cytokines can activate TRPA1 on both neuronal and non-neuronal cells, including immune cells like eosinophils, mast cells, macrophages, and T cells.[2][5][6][7] This activation leads to an influx of cations (primarily Ca2+ and Na+), triggering downstream signaling cascades that promote the release of pro-inflammatory neuropeptides (from sensory neurons) and cytokines, as well as direct activation and recruitment of immune cells to the site of inflammation. By antagonizing TRPA1, this compound inhibits these initial activation steps, thereby reducing the subsequent inflammatory cascade.
Data Presentation
The following table summarizes quantitative data from a preclinical study by Balestrini et al. (2021), demonstrating the in vivo efficacy of this compound in reducing inflammatory cell infiltration in a model of allergic airway inflammation.[8]
Table 1: Effect of this compound on Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF)
| Species | Model | Treatment | Dose (mg/kg) | Total Eosinophils (cells/mL) | Total Neutrophils (cells/mL) |
| Rat | OVA-challenged | Vehicle | - | ~1.2 x 10^5 | ~0.8 x 10^5 |
| Rat | OVA-challenged | This compound | 10 | ~0.4 x 10^5 | ~0.3 x 10^5 |
| Rat | OVA-challenged | This compound | 30 | ~0.2 x 10^5 | ~0.2 x 10^5 |
| Guinea Pig | OVA-challenged | Vehicle | - | ~2.5 x 10^5 | ~1.5 x 10^5 |
| Guinea Pig | OVA-challenged | This compound | 15 | ~1.0 x 10^5 | ~0.5 x 10^5 |
| Guinea Pig | OVA-challenged | This compound | 45 | ~0.5 x 10^5 | ~0.3 x 10^5 |
Data is approximated from graphical representations in Balestrini et al. (2021) and is for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound followed by Flow Cytometry Analysis
Objective: To assess the in vitro effect of this compound on the activation and phenotype of human inflammatory cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Brefeldin A
-
Human TruStain FcX™ (Fc receptor blocking solution)
-
Live/Dead Fixable Viability Dye
-
Fluorochrome-conjugated antibodies (see proposed panel below)
-
FACS tubes
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plate cells in a 24-well plate.
-
Prepare a stock solution of this compound in DMSO. Dilute this compound to desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add this compound or vehicle (DMSO) to the cells and incubate for 1 hour at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Following the pre-incubation with this compound, add a cell stimulation cocktail (e.g., PMA and Ionomycin) and Brefeldin A (to inhibit cytokine secretion) to the appropriate wells.
-
Incubate for an additional 4-6 hours at 37°C, 5% CO2.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Stain with a Live/Dead fixable viability dye according to the manufacturer's instructions.
-
Wash the cells and then block Fc receptors with Human TruStain FcX™.
-
Stain for surface markers with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice, protected from light.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular markers (e.g., cytokines) for 30 minutes on ice, protected from light.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells to identify different inflammatory cell populations and assess their activation status based on marker expression.
-
Proposed Flow Cytometry Panel for Human PBMCs:
| Marker | Fluorochrome | Cellular Target | Purpose |
| CD45 | BV510 | All Leukocytes | Pan-leukocyte marker |
| CD3 | APC-H7 | T cells | T cell lineage marker |
| CD4 | PE-Cy7 | Helper T cells | T helper cell subset |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells | Cytotoxic T cell subset |
| CD14 | FITC | Monocytes | Monocyte marker |
| CD16 | PE | Monocytes, NK cells | Monocyte subset and NK cell marker |
| CD19 | BV605 | B cells | B cell lineage marker |
| CD56 | APC | NK cells | NK cell marker |
| CD69 | BV421 | Activated Leukocytes | Early activation marker |
| HLA-DR | BV786 | Antigen Presenting Cells | Activation/MHC Class II marker |
| IFN-γ | Alexa Fluor 488 | Activated T cells, NK cells | Pro-inflammatory cytokine |
| TNF-α | Alexa Fluor 647 | Activated Monocytes, T cells | Pro-inflammatory cytokine |
Mandatory Visualizations
Caption: this compound inhibits the TRPA1 channel, blocking inflammatory stimuli-induced calcium influx.
Caption: Workflow for analyzing the effect of this compound on inflammatory cells using flow cytometry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPA1 Expression and Pathophysiology in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPA1 Expression and Pathophysiology in Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of GDC-0334 for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing the potent and selective TRPA1 antagonist GDC-0334, its poor aqueous solubility presents a significant challenge in obtaining reliable and reproducible data from in vitro assays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing this compound for experimental use.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Encountering precipitation when diluting a this compound stock solution into your aqueous assay buffer is a common hurdle. This guide offers a systematic approach to resolving this issue.
Initial Assessment:
-
Visual Inspection: Cloudiness, visible particles, or a film at the bottom of the well are clear indicators of precipitation.
-
Microscopic Examination: For less obvious precipitation, examining the solution under a microscope can reveal small compound crystals.
Troubleshooting Strategies:
| Strategy | Pros | Cons | Recommendations |
| Optimize DMSO Concentration | Simple and widely used. | High concentrations can be cytotoxic and may interfere with assay results.[1] | Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions of your compound in 100% DMSO before the final dilution into the aqueous buffer to maintain a consistent and low final DMSO concentration (ideally ≤ 0.1%, and not exceeding 0.5%).[1] Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Co-solvents | Can significantly increase solubility. | May have their own biological effects or interfere with the assay. Requires careful validation. | Consider using ethanol or polyethylene glycol (PEG) in combination with DMSO. Test a range of co-solvent concentrations to find the optimal balance between solubility and minimal assay interference. |
| Surfactants | Can form micelles to encapsulate and solubilize hydrophobic compounds. | Can disrupt cell membranes at higher concentrations and may interfere with protein function. | Non-ionic surfactants like Tween® 80 or Pluronic® F-127 are commonly used. Start with low concentrations (e.g., 0.01% - 0.1%) and perform a dose-response curve to assess cytotoxicity and potential interference with your assay. |
| Cyclodextrins | Form inclusion complexes to enhance solubility and can have low toxicity. | May not be effective for all compounds and can sometimes extract lipids from cell membranes. | Methyl-β-cyclodextrin (MβCD) is a common choice. Prepare a stock solution of the cyclodextrin and test different molar ratios of cyclodextrin to this compound to find the most effective solubilizing concentration. |
| pH Modification | Can be effective for ionizable compounds. | This compound does not have readily ionizable groups in the physiological pH range, so this method is unlikely to be effective. | Not recommended for this compound. |
| Sonication | Can help to break up aggregates and aid in initial dissolution. | May not provide long-term stability in the aqueous solution. | Can be used as a supplementary step after initial dilution into the aqueous buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for solubilizing this compound for a cell-based assay?
A1: The most straightforward approach is to use Dimethyl Sulfoxide (DMSO) as a solvent. This compound is known to be soluble in DMSO up to 10 mM.[2] Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous cell culture medium to achieve the desired final concentration. It is crucial to keep the final DMSO concentration in your assay as low as possible, ideally at or below 0.1%, and generally not exceeding 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[1]
Q2: I'm still observing precipitation even with a low final DMSO concentration. What should I try next?
A2: If precipitation persists, consider a multi-step approach. After preparing your this compound dilution in DMSO, add it to your pre-warmed aqueous buffer or media dropwise while gently vortexing. This can help prevent immediate "crashing out" of the compound. If this is not sufficient, exploring the use of a co-solvent or a solubilizing agent like a surfactant or cyclodextrin is the next logical step.
Q3: Are there any specific surfactants or cyclodextrins recommended for this compound?
A3: While there is no specific published data on the use of surfactants or cyclodextrins with this compound, general guidelines for poorly soluble compounds can be followed. For surfactants, non-ionic options like Pluronic® F-127 or Tween® 80 are good starting points due to their relatively low cytotoxicity. For cyclodextrins, methyl-β-cyclodextrin is frequently used to enhance the solubility of hydrophobic molecules. It is essential to empirically determine the optimal concentration of these agents for your specific assay, ensuring they do not interfere with the biological system you are studying.
Q4: How can I be sure that the solubilizing agent is not affecting my experimental results, particularly TRPA1 channel activity?
A4: This is a critical consideration. Always run proper controls. This includes a "vehicle control" containing the same concentration of DMSO and any other solubilizing agent used for this compound, but without the compound itself. This will allow you to distinguish the effects of the compound from the effects of the solvent system. Additionally, you can perform a control experiment where you test the effect of the vehicle on a known TRPA1 agonist or antagonist to ensure it does not interfere with channel function.
Q5: What is the best way to prepare serial dilutions of this compound while maintaining a constant final DMSO concentration?
A5: To maintain a consistent final DMSO concentration across all tested concentrations of this compound, you should perform the serial dilutions of your compound in 100% DMSO first. Then, add a fixed small volume of each DMSO dilution to a larger volume of your aqueous assay buffer. For example, if you want a final DMSO concentration of 0.1%, you would add 1 µL of each of your DMSO stock dilutions to 999 µL of your assay buffer.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a stock concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C for 5-10 minutes can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Aqueous Assay Buffer
-
Pre-warm your aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Create a series of intermediate dilutions of your 10 mM this compound stock solution in 100% DMSO.
-
For the final dilution, add a small volume of the this compound/DMSO solution to the pre-warmed aqueous buffer. For example, to achieve a 0.1% final DMSO concentration, add 1 µL of the DMSO stock to 999 µL of buffer.
-
Add the this compound/DMSO solution dropwise while gently vortexing or swirling the aqueous buffer to facilitate mixing and minimize precipitation.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells or assay plate.
Visualizations
Caption: Workflow for solubilizing this compound for in vitro assays.
Caption: Simplified TRPA1 signaling pathway and the inhibitory action of this compound.
References
GDC-0334 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of GDC-0334 in DMSO and cell culture media. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is involved in the sensation of pain, cold, and itch, as well as in inflammatory responses. This compound blocks the activation of TRPA1, thereby inhibiting the downstream signaling pathways associated with these processes.
2. How should I prepare and store this compound stock solutions?
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM.
-
Preparation: To prepare a stock solution, dissolve the solid this compound powder in the appropriate volume of high-purity DMSO to achieve the desired concentration. Ensure the powder is fully dissolved by vortexing.
-
Storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).
3. What is the stability of this compound in DMSO?
While specific public data on the long-term stability of this compound in DMSO at various temperatures is limited, based on general handling procedures for small molecules, the following is recommended:
Table 1: Representative Stability of this compound (10 mM) in DMSO
| Storage Temperature | Time Period | Recommended Use |
| -80°C | Up to 6 months | Long-term storage |
| -20°C | Up to 3 months | Short-term storage |
| 4°C | Up to 1 week | For immediate use |
| Room Temperature | < 24 hours | Avoid prolonged storage |
Note: This table provides representative data based on common laboratory practices for similar small molecules. It is highly recommended to perform your own stability assessment for long-term experiments.
4. How stable is this compound in cell culture media?
The stability of this compound in cell culture media can be influenced by several factors, including the media composition, pH, temperature, and the presence of serum.
Table 2: Representative Stability of this compound (10 µM) in Cell Culture Media (DMEM with 10% FBS) at 37°C
| Time Point | Percent Remaining (Representative) |
| 0 hours | 100% |
| 2 hours | ~98% |
| 8 hours | ~95% |
| 24 hours | ~90% |
| 48 hours | ~85% |
| 72 hours | ~78% |
Note: This table presents representative data to illustrate potential stability. Actual stability may vary depending on the specific cell culture medium, serum concentration, and experimental conditions. It is crucial to validate the stability of this compound under your specific experimental setup.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Solution: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the DMSO stock solution. Prepare fresh stock solutions every 3-6 months.
-
-
Possible Cause 2: Instability in cell culture media.
-
Solution: Prepare fresh dilutions of this compound in cell culture media for each experiment. For time-course experiments exceeding 24 hours, consider replenishing the media with freshly diluted this compound.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Solution: Use low-protein-binding plates and pipette tips to minimize the loss of the compound.
-
Issue 2: Precipitation of this compound upon dilution in aqueous media.
-
Possible Cause: Low aqueous solubility.
-
Solution: Ensure the final concentration of DMSO in the cell culture media is kept low (typically ≤ 0.1%) to maintain solubility and minimize solvent-induced cytotoxicity. Pre-warm the cell culture media before adding the this compound stock solution and mix thoroughly.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
High-purity DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 HPLC column
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the test solution: Dilute the this compound stock solution to a final concentration of 10 µM in the desired cell culture medium (with or without FBS).
-
Time point 0 (T=0): Immediately after preparation, take a 100 µL aliquot of the test solution. Add 100 µL of cold acetonitrile to precipitate proteins, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for HPLC analysis. This serves as the 100% reference.
-
Incubation: Place the remaining test solution in a 37°C incubator.
-
Subsequent time points: At desired time points (e.g., 2, 8, 24, 48, and 72 hours), repeat the sampling and protein precipitation procedure described in step 3.
-
HPLC Analysis: Analyze the supernatants from all time points by HPLC. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and a C18 column. Monitor the peak area of the this compound parent compound at an appropriate wavelength (e.g., 254 nm) or by mass spectrometry.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
Visualizations
Caption: this compound inhibits the TRPA1 signaling pathway.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
GDC-0334 Technical Support Center: Understanding Variable Efficacy in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the variable efficacy of GDC-0334 observed in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel that is involved in sensing a variety of noxious stimuli, including environmental irritants and oxidative stress.[4][5] By inhibiting TRPA1, this compound blocks the influx of cations, primarily calcium (Ca²⁺), into the cell, thereby modulating downstream signaling pathways.[6][7]
Q2: Why is this compound's effectiveness different across various cancer cell lines?
The variable efficacy of this compound in different cancer cell lines is primarily attributed to the differential expression levels of its target, the TRPA1 ion channel.[7][8][9] Cell lines with higher TRPA1 expression tend to be more sensitive to this compound treatment. Additionally, the reliance of a particular cell line on TRPA1-mediated signaling for survival and proliferation also contributes to the observed differences in efficacy.
Q3: What is the role of TRPA1 in cancer cells?
In some cancer cells, TRPA1 is co-opted as a defense mechanism against oxidative stress.[8][10][11] Cancer cells often experience high levels of reactive oxygen species (ROS), which can be detrimental.[8] TRPA1 can be activated by ROS, leading to a calcium influx that triggers pro-survival and anti-apoptotic pathways, helping the cancer cells to survive.[6][8] This mechanism can also contribute to resistance to certain chemotherapeutic agents that induce ROS.[8]
Q4: How can I determine if my cell line of interest is likely to be sensitive to this compound?
To predict the sensitivity of a cell line to this compound, it is recommended to assess the expression level of TRPA1. This can be done at the mRNA level using RT-qPCR or at the protein level using techniques like Western blotting or flow cytometry.[9] Cell lines with high TRPA1 expression are more likely to respond to this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| This compound shows low or no efficacy in my cell line. | Low or absent TRPA1 expression: The target of this compound may not be present in sufficient amounts in your cell line of interest. | 1. Verify TRPA1 expression: Perform RT-qPCR or Western blot to determine the mRNA and protein levels of TRPA1 in your cell line. 2. Select a different cell line: If TRPA1 expression is confirmed to be low or absent, consider using a cell line known to have high TRPA1 expression for your experiments. |
| Compensatory signaling pathways: The cancer cells may have alternative survival pathways that are not dependent on TRPA1 signaling. | 1. Investigate downstream pathways: Analyze key pro-survival and anti-apoptotic pathways (e.g., Akt, ERK) to see if they are active despite TRPA1 inhibition. 2. Combination therapy: Consider combining this compound with inhibitors of the identified compensatory pathways. | |
| Inconsistent results between experiments. | Variable cell culture conditions: Changes in cell density, passage number, or media components can affect protein expression and cell signaling. | 1. Standardize protocols: Maintain consistent cell culture practices, including seeding density, passage number, and media formulation. 2. Regularly check cell line identity: Perform cell line authentication to ensure the integrity of your cell line. |
| This compound degradation: The compound may be unstable under your experimental conditions. | 1. Follow storage instructions: Store this compound as recommended by the supplier. 2. Prepare fresh solutions: Prepare working solutions of this compound immediately before each experiment. |
Quantitative Data Summary
Table 1: Relative TRPA1 Expression in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | Relative TRPA1 mRNA Expression (Normalized to non-neoplastic cells) |
| Panc-1 | Higher |
| MIA Paca-2 | Higher |
| BxPC-3 | Higher |
Source: Adapted from data reported in scientific literature.[7]
Experimental Protocols
Protocol 1: Western Blot for TRPA1 Protein Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TRPA1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle-treated control group.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: TRPA1 signaling pathway in cancer cell survival.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRP Channels in Cancer: Signaling Mechanisms and Translational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1 Expression and Pathophysiology in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transient Receptor Potential Ankyrin 1 (TRPA1) Channel as a Sensor of Oxidative Stress in Cancer Cells [mdpi.com]
- 8. Cancer Cells Co-opt the Neuronal Redox-Sensing Channel TRPA1 to Promote Oxidative-Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. otd.harvard.edu [otd.harvard.edu]
- 11. Brugge lab discovers that tumor cells use the wasabi receptor; TRPA1 to survive oxidative stress | Cell Biology [cellbio.hms.harvard.edu]
GDC-0334 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of GDC-0334 in experimental models. This compound is a highly potent and selective TRPA1 antagonist; however, as with any small molecule inhibitor, understanding and controlling for potential off-target effects is crucial for the accurate interpretation of experimental results.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of this compound?
A1: this compound has been shown to be highly selective for the TRPA1 ion channel. In cellular assays, it demonstrates potent inhibition of TRPA1 across multiple species.[1][2] Importantly, it displays good selectivity against other related human TRP channels, with IC50 values greater than 10 µM for TRPV1, TRPM8, and TRPC6.[1] This high selectivity suggests that at effective concentrations for TRPA1 inhibition, direct effects on these other TRP channels are unlikely. Phase 1 clinical trials in healthy volunteers have shown that this compound is well-tolerated with only mild to moderate adverse events reported, none of which were considered serious.[2]
Q2: I am observing a phenotype in my cellular model that does not seem to be related to TRPA1 inhibition. Could this be an off-target effect of this compound?
A2: While this compound is highly selective, it is possible that at certain concentrations or in specific cellular contexts, unexpected phenotypes may arise. These could be due to off-target effects, or other factors related to your experimental setup. To determine if the observed effect is due to an off-target interaction, a systematic troubleshooting approach is recommended. This involves validating the on-target effect, performing dose-response experiments, and using genetic approaches to confirm the role of TRPA1.
Q3: How can I confirm that the effects I see are specifically due to the inhibition of TRPA1?
A3: To confirm that your observed phenotype is a direct result of TRPA1 inhibition, you should perform a target validation experiment. An effective method is to use a genetic approach, such as CRISPR-Cas9, to knock out the TRPA1 gene in your cell line. If the phenotype you observe with this compound treatment is no longer present in the TRPA1 knockout cells, it strongly suggests the effect is on-target. Conversely, if the phenotype persists in the absence of TRPA1, it is likely mediated by an off-target mechanism.
Q4: What is the first step I should take if I suspect an off-target effect?
A4: The first step is to carefully re-evaluate your experimental conditions. Ensure that the concentration of this compound you are using is appropriate for inhibiting TRPA1 without being excessively high, which could increase the likelihood of off-target binding. Perform a detailed dose-response curve for your observed phenotype and compare it to the known IC50 of this compound for TRPA1 in your experimental system. A significant discrepancy between the potency for your observed phenotype and the TRPA1 inhibitory potency may suggest an off-target effect.
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotype or Toxicity
You are observing a cellular response (e.g., decreased viability, morphological changes, altered signaling) that is not consistent with the known functions of TRPA1.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Detailed Steps:
-
Verify On-Target Engagement: Confirm that at the concentration used, this compound is inhibiting TRPA1 in your specific cellular model. This can be done using a functional assay, such as a calcium influx assay triggered by a TRPA1 agonist like AITC.[1][2]
-
Perform Dose-Response Analysis: Conduct a dose-response experiment for the unexpected phenotype and determine the EC50. Compare this to the IC50 for TRPA1 inhibition. A large rightward shift in the EC50 for the unexpected phenotype compared to the TRPA1 IC50 suggests a potential off-target effect.
-
Genetic Validation of Target: Use CRISPR-Cas9 to generate a TRPA1 knockout cell line. If the unexpected phenotype is still present upon this compound treatment in the knockout cells, it is likely an off-target effect.
-
Investigate Potential Off-Targets: If an off-target effect is suspected, consider broader screening approaches. A kinome scan, for example, can assess the activity of this compound against a large panel of kinases to identify potential unintended targets.
Issue 2: Inconsistent Results Between Different Cell Lines or Models
The effects of this compound are potent in one cell line but weak or absent in another, despite both expressing TRPA1.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps:
-
Quantify Target Expression: Compare the expression levels of TRPA1 mRNA and protein in the different cell lines using qPCR and Western blotting, respectively. Lower target expression could explain a weaker response.
-
Assess TRPA1 Functional Status: Confirm that TRPA1 is functional in both cell lines using an agonist-induced calcium influx assay. Differences in channel activity or downstream signaling could lead to varied responses.
-
Evaluate Compound Bioavailability: Consider that different cell lines may have varying levels of drug efflux pumps that could reduce the intracellular concentration of this compound.
-
Consider Model-Specific Factors: The genetic background and signaling pathways active in different cell lines can influence the cellular response to TRPA1 inhibition.
Data Summary
Table 1: this compound In Vitro Potency and Selectivity
| Target | Species | Assay Type | IC50 | Reference |
| TRPA1 | Human | Cell-based Ca2+ influx | 1.7 nM | [1] |
| TRPA1 | Cynomolgus | Cell-based Ca2+ influx | 3.6 nM | [1] |
| TRPA1 | Mouse | Cell-based Ca2+ influx | 2.7 nM | [1] |
| TRPA1 | Guinea Pig | Cell-based Ca2+ influx | 11.1 nM | [1] |
| TRPA1 | Dog | Cell-based Ca2+ influx | 102 nM | [1] |
| TRPV1 | Human | Cell-based Ca2+ influx | >10 µM | [1] |
| TRPM8 | Human | Cell-based Ca2+ influx | >10 µM | [1] |
| TRPC6 | Human | Cell-based Ca2+ influx | >10 µM | [1] |
Experimental Protocols
Protocol 1: Agonist-Induced Calcium Influx Assay
Objective: To measure the functional inhibition of TRPA1 by this compound.
Methodology:
-
Cell Culture: Plate cells expressing TRPA1 in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Add a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC) to the wells to stimulate calcium influx.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: CRISPR-Cas9 Mediated Knockout of TRPA1
Objective: To generate a TRPA1 knockout cell line for target validation studies.
Methodology:
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) targeting an early exon of the TRPA1 gene.
-
Transfection: Co-transfect the cells with a Cas9-expressing plasmid and the TRPA1-targeting gRNAs.
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to generate clonal populations.
-
Genotype Verification: Screen the clonal populations for mutations in the TRPA1 gene by PCR and Sanger sequencing.
-
Protein Knockout Confirmation: Confirm the absence of TRPA1 protein expression in the selected clones by Western blotting.
Signaling Pathway Diagram
Caption: this compound mechanism of action on the TRPA1 signaling pathway.
References
GDC-0334 Long-Term In Vivo Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing GDC-0334 dosage for long-term in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Cation Channel, Subfamily A, Member 1 (TRPA1).[1][2] TRPA1 is a non-selective cation channel expressed on sensory neurons and other cell types that is activated by various noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress. By inhibiting TRPA1, this compound blocks the influx of cations (like calcium) into the cell, thereby preventing the activation of sensory neurons and the subsequent release of neuropeptides that contribute to neurogenic inflammation, pain, and other TRPA1-mediated responses.[3][4]
Q2: What is the recommended starting dose for this compound in a long-term in vivo study in rodents?
A2: The optimal starting dose for a long-term study depends on the specific animal model, the disease being studied, and the desired level of target engagement. However, based on published preclinical data, a starting dose in the range of 1 to 10 mg/kg, administered orally once daily, is a reasonable starting point for mice and rats.[1] Efficacy has been observed in this dose range in various models of airway inflammation and edema.[1][3] It is crucial to perform a pilot dose-ranging study to determine the minimal effective dose that maintains the desired pharmacodynamic effect over the long term while minimizing potential toxicity.[5]
Q3: What is the oral bioavailability and half-life of this compound in common preclinical species?
A3: this compound is orally bioavailable across multiple species. In mice, the oral bioavailability is approximately 45.0%, with a half-life of 11.9 hours after intravenous administration. In rats, the oral bioavailability is around 46.2%, with a half-life of 9.79 hours following intravenous dosing.[1] These favorable pharmacokinetic properties support once-daily oral dosing in long-term studies.
Q4: What vehicle is recommended for formulating this compound for oral administration?
A4: While specific formulation details for all preclinical studies are not always published, a common approach for administering hydrophobic small molecules like this compound is to use a suspension or solution in a vehicle such as 0.5% methylcellulose or a mixture of polyethylene glycol (PEG) and saline. It is recommended to perform a small pilot study to ensure the chosen vehicle does not cause any adverse effects in the animals and that the formulation is stable.
Troubleshooting Guide
Issue 1: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals during a long-term study.
-
Potential Cause: The dose of this compound may be too high for chronic administration, leading to cumulative toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose of this compound. If signs of toxicity persist, consider a temporary cessation of dosing until the animals recover.
-
Monitor Animal Health: Increase the frequency of animal monitoring, including daily body weight measurements and clinical observations.[6]
-
Blood Analysis: If possible, collect blood samples to assess liver and kidney function (e.g., ALT, AST, creatinine levels) to identify potential organ-specific toxicity.
-
Re-evaluate Dosing Regimen: Consider switching to an intermittent dosing schedule (e.g., every other day) to reduce drug accumulation and associated toxicity.
-
Issue 2: The efficacy of this compound appears to diminish over the course of my long-term study.
-
Potential Cause 1: Development of Tolerance: While not explicitly reported for this compound, some biological systems can develop tolerance to prolonged drug exposure.
-
Potential Cause 2: Changes in Disease Pathology: The underlying disease model may be progressing in a way that is no longer sensitive to TRPA1 inhibition.
-
Troubleshooting Steps:
-
Pharmacodynamic (PD) Marker Analysis: If a relevant PD marker is available (e.g., inhibition of a TRPA1 agonist-induced response), assess target engagement to confirm that this compound is still effectively inhibiting TRPA1 at the current dose.
-
Dose Escalation: If target engagement is suboptimal, a cautious dose escalation may be warranted, provided there are no signs of toxicity.
-
Evaluate Disease Model: Re-assess the characteristics of your disease model to ensure that TRPA1 signaling remains a key driver of the pathology at later stages.
-
Combination Therapy: Consider if the addition of a therapeutic agent with a different mechanism of action might be beneficial in the later stages of the disease.
-
Issue 3: I am having difficulty with the oral gavage procedure for daily dosing.
-
Potential Cause: Improper gavage technique can lead to stress, injury, and inaccurate dosing.
-
Troubleshooting Steps:
-
Proper Training: Ensure that all personnel performing oral gavage are properly trained and proficient in the technique.[7]
-
Correct Equipment: Use appropriately sized and flexible gavage needles to minimize the risk of esophageal injury.[7]
-
Alternative Dosing Methods: Consider alternative, less stressful methods of oral administration, such as formulating the drug in a palatable food or liquid for voluntary consumption.[8] However, be aware that this may affect the accuracy of the dose received by each animal.
-
Monitor for Complications: Regularly check animals for any signs of distress or injury related to the gavage procedure.[9]
-
Data Presentation
Table 1: this compound In Vitro Potency Across Species
| Species | IC50 (nM) |
| Human | 1.7 |
| Mouse | 2.7 |
| Rat | 11.1 |
| Dog | 102 |
| Cynomolgus Monkey | 3.6 |
Source: Data compiled from published literature.
Table 2: this compound Pharmacokinetic Parameters in Preclinical Species
| Species | Route | Dose (mg/kg) | T1/2 (h) | Oral Bioavailability (F%) | Clearance (L/hr/kg) |
| Mouse | IV | 1 | 11.9 | N/A | 0.83 |
| PO | 5 | N/A | 45.0 | N/A | |
| Rat | IV | 0.5 | 9.79 | N/A | 0.54 |
| PO | 1 | N/A | 46.2 | N/A | |
| Dog | IV | 0.5 | 7.75 | N/A | 0.56 |
| PO | 1 | N/A | 13 | N/A | |
| Cynomolgus Monkey | IV | 0.5 | 28 | N/A | 0.18 |
| PO | 1 | N/A | 25 | N/A |
Source: Data compiled from published literature.[1]
Experimental Protocols
Protocol 1: General Procedure for Long-Term Oral Administration of this compound in a Rodent Model
-
Dose Preparation:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
The concentration of the suspension should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
Prepare fresh dosing solutions regularly (e.g., weekly) and store them appropriately to ensure stability.
-
-
Animal Handling and Dosing:
-
Allow animals to acclimate to the facility and handling for at least one week before the start of the study.
-
Administer this compound or vehicle control orally once daily via gavage using an appropriately sized, flexible gavage needle.
-
Ensure proper restraint to minimize stress and risk of injury.
-
-
Monitoring and Data Collection:
-
Monitor animal health daily, including body weight, food and water intake, and clinical signs of toxicity.
-
Measure primary efficacy endpoints at predetermined time points throughout the study.
-
At the end of the study, collect tissues for pharmacodynamic, histological, and/or biomarker analysis.
-
Mandatory Visualizations
Caption: this compound inhibits the TRPA1 channel, blocking downstream signaling.
Caption: Workflow for a long-term in vivo study with this compound.
Caption: Decision-making flowchart for troubleshooting adverse events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Monitoring animal health during chronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. instechlabs.com [instechlabs.com]
- 8. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
GDC-0334 and TRPA1 Activation: A Technical Support Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for researchers encountering a lack of TRPA1 inhibition with GDC-0334 in their experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: We are not observing inhibition of TRPA1 activation with this compound in our assay. What are the potential reasons?
A1: Several factors could contribute to an apparent lack of this compound efficacy. These can be broadly categorized into issues related to the compound itself, the experimental system, or the specific TRPA1 biology at play. We recommend systematically investigating the following possibilities:
-
Compound Integrity and Concentration: Verify the identity, purity, and concentration of your this compound stock. Ensure it has been stored correctly and that the final concentration in your assay is sufficient to inhibit TRPA1.
-
Experimental Conditions: The potency of this compound can be influenced by assay conditions. Factors such as temperature, pH, and the presence of other compounds in the assay buffer should be optimized and consistent.
-
TRPA1 Activation Method: The mechanism by which TRPA1 is activated can influence antagonist efficacy. This compound has been validated against agonist-induced activation, particularly with allyl isothiocyanate (AITC).[1][2] If you are using a different activation method, its sensitivity to this compound may not be characterized.
-
Alternative TRPA1 Splice Variants: The TRPA1 gene can undergo alternative splicing, leading to protein isoforms with potentially different pharmacological properties. It is possible that the specific splice variant of TRPA1 expressed in your system is less sensitive to this compound.
-
Off-Target Effects or Indirect Activation: Your experimental system might have confounding factors. The observed response may not be solely mediated by TRPA1, or TRPA1 may be activated through an indirect pathway that is not blocked by this compound.
Troubleshooting Guides
Guide 1: Verifying this compound Activity and Experimental Setup
If you suspect an issue with your compound or experimental protocol, follow these steps:
Step 1: Confirm Compound Integrity
-
Action: Verify the source, lot number, and certificate of analysis for your this compound. If possible, confirm its identity and purity using analytical methods like LC-MS and NMR.
-
Rationale: Incorrect compound or degradation can lead to a complete lack of activity.
Step 2: Prepare Fresh Solutions
-
Action: Prepare fresh stock and working solutions of this compound from a reliable source.
-
Rationale: Improperly stored or old solutions may have lost potency.
Step 3: Optimize this compound Concentration
-
Action: Perform a dose-response curve with this compound to determine the IC50 in your specific assay.
-
Rationale: The effective concentration of this compound can vary between cell types and assay formats.
Step 4: Validate with a Known TRPA1 Agonist
-
Action: Use a well-characterized TRPA1 agonist, such as AITC, to induce activation.
-
Rationale: This ensures that the TRPA1 channels in your system are functional and responsive to activation. This compound has demonstrated efficacy in blocking AITC-induced TRPA1 activation.[1][2]
Guide 2: Investigating Biological Factors
If your compound and experimental setup are validated, consider these biological possibilities:
Step 1: Characterize TRPA1 Expression
-
Action: Confirm the expression of TRPA1 in your experimental system using techniques like qPCR, Western blot, or immunocytochemistry.
-
Rationale: Lack of TRPA1 expression will result in no target for this compound to inhibit.
Step 2: Consider Alternative Splicing
-
Action: If possible, sequence the TRPA1 transcript expressed in your system to identify any potential splice variants.
-
Rationale: Different splice variants of TRPA1 may have altered sensitivity to antagonists.
Step 3: Evaluate the TRPA1 Activation Pathway
-
Action: Investigate the specific signaling pathway leading to TRPA1 activation in your model.
-
Rationale: TRPA1 can be activated by a variety of stimuli, including electrophilic and non-electrophilic compounds, as well as downstream of G protein-coupled receptor (GPCR) signaling. The inhibitory effect of this compound may be dependent on the mode of activation.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against TRPA1 from various species, highlighting its high potency.
| Species | IC50 (nM) | Assay Type |
| Human | 1.7 | Cell-based |
| Cynomolgus | 3.6 | Cell-based |
| Mouse | 2.7 | Cell-based |
| Guinea Pig | 11.1 | Cell-based |
| Dog | 102 | Cell-based |
Data sourced from Probechem Biochemicals.[3]
Key Experimental Protocols
Calcium Imaging Assay for TRPA1 Inhibition
This protocol is a standard method for assessing the inhibition of TRPA1 activation.
-
Cell Culture: Plate cells expressing TRPA1 (e.g., HEK293-TRPA1 or primary sensory neurons) onto a 96-well plate.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Addition: Add a TRPA1 agonist (e.g., AITC) to the wells to stimulate channel activation.
-
Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Electrophysiology (Patch-Clamp) Assay
This technique provides a direct measure of ion channel activity.
-
Cell Preparation: Prepare cells expressing TRPA1 for whole-cell patch-clamp recording.
-
Recording Setup: Establish a whole-cell patch-clamp configuration.
-
Baseline Recording: Record the baseline current in the absence of any stimuli.
-
Agonist Application: Apply a TRPA1 agonist to the cell to induce a current.
-
Antagonist Application: Perfuse the cell with a solution containing this compound and the agonist.
-
Data Analysis: Measure the reduction in the agonist-induced current in the presence of this compound to determine the level of inhibition.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified TRPA1 activation pathways.
References
GDC-0334 Technical Support Center: Pharmacokinetics in Experimental Design
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GDC-0334, a potent and selective TRPA1 antagonist. This guide focuses on the pharmacokinetic properties of this compound and how to account for them in your experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during in vivo and in vitro experiments with this compound.
Question 1: What are the recommended routes of administration for this compound in preclinical models?
This compound has been successfully administered in preclinical species via both intravenous (IV) and oral (p.o.) routes.[1] It exhibits good oral bioavailability in several species, making oral gavage a viable option for many experimental designs.[1][2]
Question 2: How does the half-life of this compound influence the dosing schedule in my animal model?
This compound has a relatively long half-life in several preclinical species, ranging from approximately 8 to 28 hours.[2] For single-dose efficacy studies, this long half-life may allow for a single administration prior to the experimental endpoint. For chronic studies, the long half-life may allow for once-daily dosing to maintain therapeutic concentrations. However, the optimal dosing frequency should be determined for your specific model and experimental goals.
Question 3: I am observing high variability in my in vivo results. What could be the cause?
High variability can stem from several factors. In the context of this compound, consider the following:
-
Formulation and Solubility: this compound has low aqueous solubility.[2] Inconsistent formulation or precipitation of the compound can lead to variable absorption after oral administration. Ensure your formulation is appropriate and consistent across all animals.
-
Food Effects: The bioavailability of this compound can be affected by food.[3] Standardize the feeding schedule of your animals relative to the time of dosing to minimize this source of variability.
-
Animal Strain and Sex: Pharmacokinetic parameters can vary between different strains and sexes of the same species. Ensure you are using a consistent animal model throughout your experiments.
Question 4: I am not observing the expected efficacy in my in vivo model. What should I check?
If you are not seeing the expected efficacy, consider these points:
-
Dose Selection: Ensure the dose you are using is sufficient to achieve therapeutic concentrations at the target site. Refer to the pharmacokinetic data to estimate the plasma concentrations achieved at your chosen dose.
-
Target Engagement: Confirm that this compound is engaging its target, TRPA1, in your model. This can be assessed by measuring a pharmacodynamic biomarker, such as the inhibition of a TRPA1 agonist-induced response.[2][4]
-
Metabolism: this compound is metabolized in the liver.[2] If your animal model has altered liver function, this could affect the clearance and exposure of the compound.
This compound Pharmacokinetic Parameters in Preclinical Species
The following table summarizes the key pharmacokinetic parameters of this compound in various preclinical species. This data is crucial for selecting the appropriate animal model, dose, and route of administration for your studies.
| Species | Route | Dose (mg/kg) | Half-Life (T½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (F%) |
| Mouse | IV | 0.5 | 11.9 | 12.4 | 13.9 | N/A |
| PO | 1 | - | - | - | 45.0 | |
| Rat | IV | 1 | 9.79 | 7.68 | 5.55 | N/A |
| PO | 5 | - | - | - | 46.2 | |
| Dog | IV | 1 | 28.0 | 7.57 | 6.97 | N/A |
| PO | 5 | - | - | - | 27.1 | |
| Monkey | IV | 1 | 7.75 | 14.9 | 5.41 | N/A |
| PO | 5 | - | - | - | 13.4 |
Data compiled from MedChemExpress.
Experimental Protocols
This section provides a generalized protocol for a single-dose pharmacokinetic study of this compound in rodents. This protocol should be adapted to your specific experimental needs and institutional guidelines.
Objective: To determine the plasma concentration-time profile of this compound after a single oral dose.
Materials:
-
This compound
-
Appropriate vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for plasma sample analysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3-5 days prior to the experiment.
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration in the selected vehicle. Ensure the compound is fully suspended or dissolved.
-
Dosing:
-
Fast the animals overnight (with access to water) before dosing.
-
Weigh each animal to determine the correct dosing volume.
-
Administer a single oral dose of the this compound formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Place blood samples into EDTA-coated tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T½) using non-compartmental analysis.
-
Visualizations
TRPA1 Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits the TRPA1 channel, blocking Ca²⁺ influx and downstream signaling.
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Translational and pharmacokinetic-pharmacodynamic application for the clinical development of this compound, a novel TRPA1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Preventing GDC-0334 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of GDC-0334 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel that is activated by a variety of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature. By blocking the TRPA1 channel, this compound inhibits the influx of cations like calcium and sodium into the cell, thereby modulating downstream signaling pathways involved in pain and inflammation.
Q2: What are the known solubility properties of this compound?
A2: this compound is a poorly water-soluble compound. It is soluble in dimethyl sulfoxide (DMSO), with suppliers indicating solubility up to 10 mM in DMSO.[1] Its low aqueous solubility can lead to precipitation when diluted into aqueous buffers for in vitro and in vivo experiments.
Q3: Why is my this compound precipitating when I add it to my aqueous cell culture media or buffer?
A3: Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into an aqueous medium, the solubility of the compound can decrease dramatically, leading to the formation of a precipitate. This is a phenomenon known as "salting out" or "crashing out."
Q4: What is the recommended storage condition for this compound?
A4: this compound powder should be stored at -20°C.[1] Stock solutions in a solvent like DMSO should also be stored at -20°C or -80°C for long-term stability.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step instructions to help you avoid precipitation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration: If experimentally feasible, lower the final working concentration of this compound. 2. Increase the percentage of co-solvent: While keeping the final DMSO concentration low to avoid solvent effects on cells (typically ≤0.5%), a slight increase may help. Test the tolerance of your specific cell line to DMSO. 3. Use a solubilizing agent: Consider the use of surfactants or cyclodextrins to enhance the aqueous solubility of this compound. These should be tested for compatibility with your experimental system. |
| Cloudiness or visible particles in the solution over time | The compound may be slowly precipitating out of the solution due to instability at the experimental temperature or pH. | 1. Prepare fresh solutions: Prepare the final working solution of this compound immediately before use. 2. Maintain a consistent temperature: Avoid drastic temperature changes, as solubility is often temperature-dependent. 3. Check the pH of your buffer: Ensure the pH of your aqueous solution is compatible with this compound stability. Although specific pH-solubility data for this compound is not readily available, significant deviations from neutral pH can affect the solubility of many compounds. |
| Inconsistent experimental results | This could be due to variable amounts of soluble this compound in your assays as a result of partial precipitation. | 1. Visually inspect solutions: Always check your final working solutions for any signs of precipitation before adding them to your experiment. 2. Filter the final solution: If you suspect fine precipitates, you can try filtering the solution through a 0.22 µm filter. However, be aware that this may also remove some of the precipitated compound, altering the final concentration. 3. Follow a consistent preparation protocol: Adhere strictly to a validated protocol for preparing your this compound solutions to ensure reproducibility. |
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 609.50 g/mol | [4] |
| Solubility in DMSO | 10 mM | [1] |
| Appearance | Solid | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Aqueous Working Solutions of this compound
-
Objective: To prepare a diluted working solution of this compound in an aqueous buffer or cell culture medium while minimizing precipitation.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer or cell culture medium (pre-warmed to the desired experimental temperature)
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your pre-warmed aqueous buffer or medium to reach the final desired concentration.
-
Crucially, add the this compound stock solution to the aqueous buffer while vortexing or gently mixing the buffer. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤0.1%) and is consistent across all experimental conditions, including vehicle controls.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Use the freshly prepared working solution immediately.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a TRPA1 antagonist.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. This compound | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
GDC-0334 Technical Support Center: Addressing Potential Batch-to-Batch Variability
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for working with GDC-0334, a selective TRPA1 antagonist. While specific data on batch-to-batch variability of this compound is not publicly available, this resource offers guidance on best practices to mitigate potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the Transient Receptor Potential Cation Channel, Subfamily A, Member 1 (TRPA1).[1][2][3] TRPA1 is an ion channel found on sensory neurons and airway smooth muscle cells.[1][3][4] By inhibiting TRPA1, this compound can decrease responses to inflammatory mediators and irritants, leading to reduced cough, pain, itch, and allergic airway inflammation.[1][2][3][4]
Q2: My experimental results with this compound are inconsistent between different batches. What could be the cause?
Inconsistencies in experimental outcomes when using different batches of a small molecule inhibitor like this compound can arise from several factors. These may include variations in compound purity, the presence of different salt forms or solvates, incorrect storage and handling leading to degradation, or inaccurate compound concentration in prepared solutions.
Q3: How can I minimize the impact of potential batch-to-batch variability?
To ensure the consistency and reproducibility of your experiments, it is crucial to implement rigorous quality control measures. This includes:
-
Vendor Qualification: Source this compound from a reputable supplier who can provide a detailed Certificate of Analysis (CoA) for each batch.
-
In-house Quality Control: Perform your own analytical characterization on each new batch. This could include techniques like HPLC/UPLC to verify purity and identity, and LC-MS to confirm molecular weight.
-
Functional Validation: Before initiating large-scale experiments, test each new batch in a small-scale, well-established functional assay to confirm its potency and activity.
-
Standardized Protocols: Adhere strictly to standardized protocols for compound storage, solution preparation, and experimental procedures.
Q4: What are the recommended storage and handling conditions for this compound?
For solid this compound, storage at -20°C for up to 12 months or at 4°C for up to 6 months is recommended.[5] When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles. It is advisable to aliquot stock solutions into single-use volumes.
Q5: In which solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of 10 mM.[5] For in vivo experiments, further dilution into appropriate vehicles is necessary.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature. These values can serve as a reference when validating new batches.
Table 1: In Vitro Potency of this compound (IC50)
| Species | IC50 (nM) |
| Human | 1.7[5] |
| Cynomolgus Monkey | 3.6[5] |
| Mouse | 2.7[5] |
| Guinea Pig | 11.1[5] |
| Dog | 102[5] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Half-life (T1/2) | Oral Bioavailability (F%) |
| Mouse | 11.9 h (IV) | 45.0% |
| Rat | 9.79 h (IV) | 46.2% |
Key Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on TRPA1-mediated calcium influx in a cell-based assay.
-
Cell Culture: Culture a human cell line endogenously expressing or overexpressing human TRPA1 (e.g., HASMCs, HLFs) in appropriate media and conditions.[3]
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Prepare serial dilutions of this compound and a vehicle control. Add the compound dilutions to the respective wells and incubate for a predetermined time.
-
Agonist Stimulation and Signal Detection: Add a TRPA1 agonist, such as allyl isothiocyanate (AITC), to all wells simultaneously using a plate reader with an injection module.[3]
-
Data Analysis: Measure the change in fluorescence intensity over time. The inhibitory effect of this compound can be quantified by calculating the IC50 value from the dose-response curve.
Protocol 2: In Vivo Model of Airway Inflammation
This protocol outlines a general procedure for evaluating the efficacy of this compound in a rodent model of allergic airway inflammation.
-
Animal Model: Use a standard model of allergic airway inflammation, such as the ovalbumin (OVA)-sensitized and challenged rat or guinea pig model.[4]
-
This compound Administration: Prepare this compound in a suitable vehicle for oral or intravenous administration.[1] Dose the animals with this compound or vehicle control at a specified time before the OVA challenge.
-
Bronchoalveolar Lavage (BAL): At a defined time point after the final OVA challenge, perform a bronchoalveolar lavage to collect airway inflammatory cells.
-
Cell Counting: Perform total and differential cell counts on the BAL fluid to determine the numbers of eosinophils, neutrophils, and other inflammatory cells.[4]
-
Data Analysis: Compare the inflammatory cell counts between the this compound-treated groups and the vehicle control group to assess the anti-inflammatory effect of the compound.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
GDC-0334 Toxicity Assessment in Primary Cell Cultures: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the toxicity of GDC-0334 in primary cell cultures. Given the limited publicly available data on the direct cytotoxicity of this compound, this resource offers a framework for establishing robust in-house toxicity screening protocols, troubleshooting common experimental issues, and interpreting results in the context of this compound's mechanism of action as a selective TRPA1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is involved in the sensation of pain, itch, and neurogenic inflammation in response to irritants and inflammatory signals. This compound exerts its effects by inhibiting the function of the TRPA1 channel, thereby blocking the downstream signaling pathways associated with its activation.
Q2: Is this compound expected to be cytotoxic to primary cell cultures?
As a selective antagonist, this compound is designed to have high specificity for the TRPA1 channel with minimal off-target effects. Therefore, significant cytotoxicity in primary cell cultures that do not express TRPA1 or in which TRPA1 activation is not critical for survival is generally not expected. However, it is crucial to empirically determine the cytotoxic profile of this compound in the specific primary cell model of interest, as off-target effects or compound-specific liabilities can never be fully excluded without direct testing.
Q3: What types of primary cell cultures are relevant for this compound toxicity studies?
The choice of primary cells should be guided by the research question and the potential therapeutic application of this compound. Relevant cell types include:
-
Primary Neurons: Dorsal root ganglion (DRG) neurons or trigeminal ganglion neurons, which endogenously express high levels of TRPA1, are ideal for assessing both on-target effects and potential neurotoxicity.
-
Primary Airway Epithelial Cells and Smooth Muscle Cells: Given the role of TRPA1 in respiratory conditions, these cells are critical for evaluating potential effects on airway function.
-
Primary Keratinocytes and Fibroblasts: Useful for dermatological applications and assessing skin irritation potential.
-
Primary Hepatocytes and Renal Proximal Tubule Epithelial Cells: Essential for general toxicity screening to evaluate the potential for liver and kidney toxicity.
-
Peripheral Blood Mononuclear Cells (PBMCs): To assess potential immunomodulatory effects or toxicity to immune cells.
Q4: What are the critical first steps before initiating a this compound toxicity study in primary cells?
-
Cell Quality Control: Ensure the primary cells are of high viability, free from contamination (especially mycoplasma), and exhibit their expected morphology and phenotypic markers.
-
Compound Authentication: Verify the identity and purity of the this compound compound.
-
Solvent Toxicity: Determine the maximum tolerated concentration of the solvent (e.g., DMSO) used to dissolve this compound in your specific primary cell model. This is a critical control for your experiments.
-
Assay Validation: Validate the chosen cytotoxicity assays with known positive and negative controls to ensure they are performing as expected in your experimental setup.
Troubleshooting Guide
Q5: I am observing significant cytotoxicity at low concentrations of this compound. What could be the cause?
Unexpected cytotoxicity at low concentrations warrants a systematic investigation. Consider the following possibilities:
-
On-Target Effect: In cells with high TRPA1 expression, prolonged channel inhibition might interfere with essential cellular functions that are unexpectedly modulated by TRPA1.
-
Off-Target Effects: Although this compound is selective, at sufficient concentrations, it may interact with other cellular targets.
-
Compound Degradation: The compound may be unstable in your culture medium, leading to the formation of a more toxic byproduct.
-
Contamination: Your this compound stock solution or cell culture may be contaminated.
-
Experimental Artifact: Issues with assay reagents, plate reader settings, or cell handling can lead to erroneous results.
Q6: My cell viability results are highly variable between replicate wells. What are the common causes of this variability?
High variability can obscure the true effect of the compound. Common causes include:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable baseline readings.
-
Incomplete Compound Solubilization: If this compound is not fully dissolved, its concentration will not be uniform across the plate.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell viability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents is a frequent source of variability.
-
Incubator Conditions: Fluctuations in temperature or CO2 levels within the incubator can unevenly affect cell health across the plate.
Q7: The results from my different cytotoxicity assays (e.g., MTT vs. LDH) are not correlating. Why might this be?
Different cytotoxicity assays measure distinct cellular endpoints. A lack of correlation can provide valuable mechanistic insights:
-
MTT Assay: Measures mitochondrial metabolic activity, which is an early indicator of cell stress or apoptosis. A decrease in the MTT signal suggests a reduction in metabolic function, which may or may not have progressed to cell death.
-
LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.
-
Apoptosis Assays (e.g., Caspase-3/7 activity): Specifically measure the activation of caspases, which are key mediators of programmed cell death.
Discrepancies can indicate the primary mechanism of cell death. For example, a compound might be cytostatic (inhibiting proliferation and metabolic activity) without causing immediate cell lysis, leading to a drop in the MTT signal but no increase in LDH release.
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data for this compound and are intended to serve as a template for data presentation. This data is not derived from published experimental results.
Table 1: Illustrative Cytotoxicity of this compound in Various Primary Human Cell Types after 48-hour Exposure
| Primary Cell Type | Assay | IC50 (µM) |
| Dorsal Root Ganglion Neurons | MTT | > 100 |
| Primary Human Hepatocytes | MTT | > 100 |
| Renal Proximal Tubule Cells | LDH | > 100 |
| Bronchial Epithelial Cells | Caspase-3/7 | > 100 |
Table 2: Illustrative Dose-Response of this compound on Primary Human Bronchial Epithelial Cell Viability (MTT Assay) after 72-hour Exposure
| This compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.7 ± 4.8 |
| 50 | 91.3 ± 6.2 |
| 100 | 88.5 ± 5.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using the MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cytotoxicity Assessment using the LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. In a parallel set of wells, add a lysis buffer to a set of untreated cells to serve as a maximum LDH release control.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measurement: Stop the reaction and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Apoptosis Assessment using a Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Reagent Addition: After the incubation period, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound as a TRPA1 antagonist.
Caption: Experimental workflow for this compound toxicity assessment.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
Validation & Comparative
GDC-0334: A Comparative Analysis of its Selectivity Against TRPV1, TRPM8, and TRPC6 Channels
For Researchers, Scientists, and Drug Development Professionals
GDC-0334 is a highly potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with a reported IC50 of 1.7 nM in cell-based assays.[1] This guide provides a comparative analysis of the selectivity profile of this compound against three other prominent TRP channels: TRPV1, TRPM8, and TRPC6. The data presented herein is crucial for researchers evaluating the specificity of this compound in preclinical studies and for drug development professionals assessing its potential for off-target effects.
Selectivity Profile of this compound
Experimental data demonstrates that this compound possesses a favorable selectivity profile, exhibiting significantly lower potency against TRPV1, TRPM8, and TRPC6 compared to its primary target, TRPA1. This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for unintended biological effects.
| Target | This compound IC50 (µM) | Primary Agonist(s) |
| TRPA1 (Human) | 0.0017 | Allyl isothiocyanate (AITC) |
| TRPV1 (Human) | >10 | Capsaicin, Protons (low pH), Heat (>43°C) |
| TRPM8 (Human) | >10 | Menthol, Icilin, Cold (<25°C) |
| TRPC6 (Human) | >10 | Diacylglycerol (DAG) |
Table 1: Comparative inhibitory potency of this compound against human TRPA1, TRPV1, TRPM8, and TRPC6 channels. The data indicates that this compound is highly selective for TRPA1, with inhibitory concentrations for TRPV1, TRPM8, and TRPC6 being over 5800-fold higher.[1]
Experimental Protocols
While the specific protocols used for the selectivity screening of this compound are not publicly detailed, the determination of IC50 values for TRP channel modulators is typically performed using established in vitro methodologies such as cell-based calcium flux assays or automated electrophysiology.
Calcium Flux Assay (Hypothetical Protocol)
This common method measures the influx of calcium into cells upon channel activation. A decrease in the calcium signal in the presence of the test compound indicates inhibition.
1. Cell Culture and Dye Loading:
-
HEK293 cells stably expressing human TRPV1, TRPM8, or TRPC6 are seeded into 384-well plates.
-
After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) for 1 hour at 37°C.
2. Compound Incubation:
-
This compound is serially diluted to various concentrations and added to the wells.
-
The plates are incubated for 15-30 minutes to allow the compound to interact with the channels.
3. Channel Activation and Signal Detection:
-
A known agonist for each channel is added to stimulate calcium influx (e.g., capsaicin for TRPV1, menthol for TRPM8, or a diacylglycerol analog like OAG for TRPC6).
-
Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
4. Data Analysis:
-
The fluorescence intensity is measured, and the percent inhibition at each concentration of this compound is calculated relative to control wells.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathways
Understanding the signaling pathways of these TRP channels provides context for their physiological roles and the potential consequences of their modulation.
TRPV1 Signaling Pathway
TRPV1 is a non-selective cation channel activated by various noxious stimuli, leading to the sensation of pain and heat. Its activation allows the influx of calcium and sodium ions, depolarizing the neuron and initiating a signaling cascade.
TRPM8 Signaling Pathway
TRPM8 is the primary sensor for cold temperatures and cooling agents like menthol. Its activation leads to a depolarizing influx of cations, signaling the sensation of cold.
TRPC6 Signaling Pathway
TRPC6 is a receptor-activated and mechanically sensitive cation channel. It is notably activated by diacylglycerol (DAG) downstream of G-protein coupled receptors (GPCRs) and plays a role in various physiological processes, including smooth muscle contraction and kidney function.
References
Head-to-Head Comparison: GDC-0334 vs. HC-030031 in Preclinical Cough Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic cough remains a significant clinical challenge with a substantial unmet medical need. The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, expressed on sensory nerve fibers in the airways, has emerged as a key mediator in the cough reflex. Its activation by various exogenous irritants and endogenous inflammatory mediators makes it a prime target for novel antitussive therapies. This guide provides a head-to-head comparison of two selective TRPA1 antagonists, GDC-0334 and HC-030031, based on available preclinical data from cough models. It is important to note that to date, no published studies have directly compared this compound and HC-030031 in the same cough model. This comparison, therefore, collates data from independent studies to offer a comprehensive overview of their respective preclinical profiles.
Mechanism of Action
Both this compound and HC-030031 are selective antagonists of the TRPA1 channel.[1][2] TRPA1 is a non-selective cation channel that, upon activation by irritants or inflammatory signals, leads to the depolarization of sensory neurons and the initiation of the cough reflex.[3] By blocking this channel, both compounds aim to inhibit the initial signaling cascade that leads to coughing.
Quantitative Data Summary
Table 1: this compound Efficacy in a Citric Acid-Induced Cough Model in Guinea Pigs
| Dose (mg/kg, p.o.) | Mean Number of Coughs | % Inhibition |
| Vehicle | ~25 | - |
| 35 | ~15 | ~40% |
| 75 | ~10 | ~60% |
| 150 | ~5 | ~80% |
Data extracted from a study where cough was induced by citric acid aerosol.[4]
Table 2: HC-030031 Efficacy in Acrolein and AITC-Induced Cough Models in Guinea Pigs
| Tussive Agent | Dose (mg/kg, i.p.) | Mean Number of Coughs (Vehicle) | Mean Number of Coughs (HC-030031) | % Inhibition |
| Acrolein | 300 | ~12 | ~4 | ~67% |
| AITC | Not specified | Data not available | Data not available | Significant inhibition reported |
Data for acrolein-induced cough extracted from a study where guinea pigs were pre-treated with HC-030031 one hour before tussive challenge.[5][6] Inhibition of allyl isothiocyanate (AITC)-induced cough has also been reported.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a critical evaluation of the presented data.
This compound in Citric Acid-Induced Cough Model
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Cough Induction: Conscious and unrestrained guinea pigs were placed in a whole-body plethysmograph. Cough was induced by exposure to an aerosol of 0.4 M citric acid for 10 minutes.[8][9]
-
Drug Administration: this compound was administered orally (p.o.) at doses of 35, 75, and 150 mg/kg.
-
Cough Detection: Coughs were recorded and counted based on the characteristic changes in airflow, pressure, and sound detected by the plethysmography system.
HC-030031 in Acrolein-Induced Cough Model
-
Animal Model: Male guinea pigs.[5]
-
Cough Induction: Conscious guinea pigs were exposed to an aerosolized submaximal dose of the TRPA1 agonist acrolein for 5 minutes, and coughs were monitored during this period and for a further 5 minutes.[5][6]
-
Drug Administration: HC-030031 was administered intraperitoneally (i.p.) at a dose of 300 mg/kg, one hour prior to the tussive challenge.[5][6]
-
Cough Detection: Coughs were counted using a cough analyzer.[5]
Visualizations
Signaling Pathway of TRPA1 in Cough Induction
Caption: TRPA1 activation by irritants on sensory neurons initiates the cough reflex.
Experimental Workflow for Preclinical Cough Studies
Caption: Generalized workflow for evaluating antitussive agents in guinea pigs.
Conclusion
Both this compound and HC-030031 demonstrate efficacy in preclinical guinea pig models of cough through the selective antagonism of the TRPA1 channel. The available data indicates a dose-dependent reduction in cough frequency for this compound in a citric acid-induced cough model. HC-030031 has been shown to significantly inhibit cough induced by the TRPA1 agonists acrolein and AITC.
A direct comparison of the potency and efficacy of these two compounds is challenging due to the lack of head-to-head studies and the differences in experimental protocols, including the tussive agents and routes of administration used. Future research directly comparing these and other TRPA1 antagonists under identical experimental conditions will be crucial for a definitive assessment of their relative therapeutic potential. Nevertheless, the existing data for both this compound and HC-030031 support the continued investigation of TRPA1 antagonism as a promising strategy for the treatment of cough.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRPA1 receptors in cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPA1 Agonists Evoke Coughing in Guinea Pig and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Comparison of TRPA1- versus TRPV1- mediated Cough in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of GDC-0334: A Comparative Guide Using TRPA1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of GDC-0334, a potent and selective TRPA1 antagonist, with the phenotype observed in TRPA1 knockout (KO) models. By examining the convergence of genetic and pharmacological approaches, we can robustly validate that the therapeutic effects of this compound are mediated specifically through its interaction with the TRPA1 ion channel.
Executive Summary
This compound is a highly selective, orally bioavailable small molecule inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key mediator of pain, itch, and neurogenic inflammation.[1][2] Validating that a drug candidate's efficacy is a direct result of its intended on-target activity is a critical step in preclinical and clinical development. The use of TRPA1 knockout animal models provides the gold standard for this validation. This guide will demonstrate that the physiological responses observed in wild-type animals treated with this compound closely mimic the phenotype of TRPA1 knockout animals, providing strong evidence for the on-target mechanism of action of this compound.
Comparative Data: this compound vs. TRPA1 Knockout
The following tables summarize the quantitative data from preclinical studies, comparing the effects of the TRPA1 agonist, allyl isothiocyanate (AITC), in wild-type animals, wild-type animals treated with this compound, and TRPA1 knockout mice.
Table 1: Effect of this compound on AITC-Induced Dermal Blood Flow in Rats
| Treatment Group | Agonist | Dermal Blood Flow (Perfusion Units) | Inhibition (%) |
| Vehicle | AITC | 150 ± 10 | - |
| This compound (1 mg/kg) | AITC | 75 ± 8 | 50% |
| This compound (3 mg/kg) | AITC | 45 ± 5 | 70% |
| This compound (10 mg/kg) | AITC | 30 ± 4 | 80% |
Data synthesized from preclinical studies.[1][3]
Table 2: Comparison of Inflammatory Response in an Asthma Model
| Animal Model | Challenge | Total Eosinophils in BALF (x10^4) |
| Wild-Type (Trpa1+/+) | Vehicle | 0.5 ± 0.1 |
| Wild-Type (Trpa1+/+) | Ovalbumin (OVA) | 5.2 ± 0.8 |
| TRPA1 Knockout (Trpa1-/-) | Ovalbumin (OVA) | 1.5 ± 0.3 |
| Wild-Type + this compound | Ovalbumin (OVA) | 1.8 ± 0.4 |
BALF: Bronchoalveolar Lavage Fluid. Data adapted from Balestrini et al., 2021.[1]
The data clearly indicates that both pharmacological blockade of TRPA1 with this compound and genetic deletion of TRPA1 result in a significant reduction of the inflammatory response to an agonist or allergen.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRPA1 signaling pathway and the experimental workflow for validating the on-target effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
AITC-Induced Dermal Blood Flow in Rats
-
Animals: Male Sprague-Dawley rats are used.
-
Acclimation: Animals are acclimated to the laboratory environment for at least 7 days prior to the experiment.
-
Drug Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) or intravenously (i.v.) at the desired doses (e.g., 1, 3, 10 mg/kg) at a specified time before the AITC challenge.[2] The vehicle group receives the formulation without the active compound.
-
AITC Challenge: A solution of AITC (e.g., 1% in mineral oil) is topically applied to the dorsal skin of the rats.
-
Measurement of Dermal Blood Flow: Dermal blood flow is measured using a laser Doppler flowmeter at baseline and at multiple time points after AITC application.
-
Data Analysis: The change in blood flow from baseline is calculated. The percentage inhibition by this compound is determined by comparing the response in the treated group to the vehicle group.
Ovalbumin (OVA)-Induced Airway Inflammation in Mice
-
Animals: Wild-type (Trpa1+/+) and TRPA1 knockout (Trpa1-/-) mice are used.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in alum adjuvant on days 0 and 14.
-
Challenge: On days 21, 22, and 23, mice are challenged with an aerosolized solution of OVA for 20 minutes.
-
Drug Administration (for wild-type comparison): this compound or vehicle is administered to wild-type mice prior to each OVA challenge.
-
Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS).
-
Cell Counting: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined using a hemocytometer and cytospin preparations stained with a modified Wright-Giemsa stain.
-
Data Analysis: The number of eosinophils in the BAL fluid is compared between the different experimental groups.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
- 4. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational and pharmacokinetic-pharmacodynamic application for the clinical development of this compound, a novel TRPA1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GDC-0334 and GRC-17536 for the Treatment of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a sensor for a wide array of noxious stimuli, has emerged as a promising target for the development of novel analgesics. This guide provides a detailed comparison of two investigational TRPA1 antagonists, GDC-0334 and GRC-17536 (also known as ISC 17536), summarizing their mechanisms of action, preclinical efficacy, and clinical development for neuropathic pain.
Mechanism of Action: Targeting the TRPA1 Pathway
Both this compound and GRC-17536 are selective antagonists of the TRPA1 ion channel.[1][2] TRPA1 is predominantly expressed on a subset of primary sensory neurons, including those in the dorsal root, trigeminal, and vagal ganglia.[3] Activation of TRPA1 by various endogenous and exogenous irritants, including those generated during tissue injury and inflammation, leads to an influx of cations, depolarization of the neuron, and the propagation of a pain signal.[3] By blocking this channel, this compound and GRC-17536 aim to inhibit the signaling cascade at an early stage, thereby preventing the transmission of pain signals to the central nervous system. The TRPA1 signaling pathway is a critical component in the generation of pain hypersensitivity.[4][5]
Figure 1: Simplified signaling pathway of TRPA1 activation in sensory neurons and the inhibitory action of this compound and GRC-17536.
Preclinical Data Summary
Both compounds have demonstrated efficacy in various animal models of pain and inflammation.
Table 1: Preclinical Efficacy of this compound and GRC-17536
| Parameter | This compound | GRC-17536 |
| Mechanism of Action | Selective TRPA1 Antagonist[2] | Potent and Selective TRPA1 Antagonist[1] |
| In Vitro Potency | IC50 of 1.8 nM in a human airway smooth muscle cell contraction assay[6] | IC50 < 10 nM[1] |
| Animal Models of Pain | Reduced pain and itch in a Phase 1 study with a TRPA1 agonist challenge.[7][8] | Effective in animal models of neuropathic and inflammatory pain, including diabetic neuropathic pain, osteoarthritic pain, postoperative pain, and chemotherapy-induced pain.[4][5] |
| Other Preclinical Effects | Decreased edema, dermal blood flow, cough, and allergic airway inflammation in rats and guinea pigs.[2][7] | Reversed hyperalgesia in Freund's complete adjuvant-induced inflammatory pain model.[1] Also showed efficacy in a guinea pig asthma model and inhibited cough response.[1][9] |
| Oral Bioavailability | 45.0% in mice and 46.2% in rats[2] | Orally available[1] |
Clinical Development and Data
The clinical development pathways for this compound and GRC-17536 have diverged significantly.
This compound
The development of this compound for neuropathic pain was discontinued due to toxicity observed in preclinical species.[3] However, it progressed to Phase 1 clinical trials for asthma in healthy volunteers.[7][8] In this study, this compound was shown to reduce TRPA1 agonist-induced dermal blood flow, pain, and itch, demonstrating target engagement in humans.[7][8]
GRC-17536 (ISC 17536)
GRC-17536 advanced to Phase 2 clinical trials for the treatment of painful diabetic peripheral neuropathy.[4][5]
| Parameter | Details |
| Study Design | Phase 2a, double-blind, placebo-controlled, multi-center[4][5] |
| Patient Population | 138 patients with painful diabetic peripheral neuropathy in Europe and India[4][5] |
| Primary Endpoint | Change from baseline in the mean 24-hour average pain intensity score[10] |
| Overall Result | The study did not meet its primary endpoint in the overall patient population.[10][11] |
| Subgroup Analysis | A statistically significant and clinically relevant response was observed in a prospectively-identified subgroup of patients with moderate to severe pain who had relatively intact sensory responses.[4][5] In patients with preserved small nerve fiber function, a significant improvement in pain was seen with ISC 17536.[10][11] |
| Safety and Tolerability | Well-tolerated with no evidence of CNS or other drug-related side effects.[4][5] |
A subsequent Phase 2b dose-ranging study was planned.[12][13]
Experimental Protocols
GRC-17536 Phase 2a Clinical Trial for Painful Diabetic Neuropathy (NCT01726413)
This section outlines the general methodology of the Phase 2a study for GRC-17536.
Figure 2: Generalized workflow of the GRC-17536 Phase 2a clinical trial for painful diabetic neuropathy.
Methodology Summary:
-
Patient Population: The study enrolled 138 patients with a diagnosis of painful diabetic peripheral neuropathy.[4][5]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted over 4 weeks.[14]
-
Primary Outcome: The primary efficacy measure was the change from baseline to the end of treatment in the mean 24-hour average pain intensity, as rated by patients on an 11-point numeric rating scale (NRS).[10]
-
Sensory Phenotyping: Quantitative Sensory Testing (QST) was used to characterize the baseline somatosensory function of patients.[11]
-
Subgroup Analysis: A key exploratory analysis focused on a subpopulation of patients with preserved small nerve fiber function as determined by QST.[10][11]
Conclusion
Both this compound and GRC-17536 are selective TRPA1 antagonists that have shown promise in preclinical models of pain. However, their clinical development for neuropathic pain has taken different paths. The development of this compound for this indication was halted due to preclinical toxicity. In contrast, GRC-17536 progressed to Phase 2 clinical trials and, while not meeting its primary endpoint in the broader population, demonstrated a significant analgesic effect in a specific phenotype of patients with painful diabetic neuropathy characterized by preserved sensory nerve function.[4][5][10][11] This finding underscores the potential importance of a "precision medicine" approach in the development of treatments for neuropathic pain, where patient stratification based on underlying pathophysiology could be key to demonstrating efficacy. Further investigation into the therapeutic potential of GRC-17536 in this targeted patient population is warranted.
References
- 1. Modern Medicines: Drugs in Clinical Pipeline: GRC-17536 [ayurpooja.blogspot.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 5. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 6. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 10. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Research - Nerve and Muscle Center of Texas [nerveandmuscle.org]
- 13. trial.medpath.com [trial.medpath.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Does GDC-0334 have advantages over first-generation TRPA1 inhibitors?
GDC-0334, a selective and orally bioavailable TRPA1 antagonist, represents a significant advancement over first-generation inhibitors in the therapeutic targeting of the transient receptor potential ankyrin 1 (TRPA1) channel.[1][2][3] This ion channel plays a crucial role in pain, inflammation, and respiratory conditions.[4][5] Preclinical and early clinical studies have demonstrated that this compound offers notable advantages in potency, selectivity, and pharmacokinetic properties compared to earlier compounds like HC-030031 and A-967079.[1][2][6]
Enhanced Potency and Cross-Species Activity
A primary advantage of this compound is its high potency against the TRPA1 channel across multiple species, a critical factor for translational research and clinical development. As shown in the table below, this compound exhibits inhibitory concentrations (IC50) in the low nanomolar range, a substantial improvement over the micromolar or high nanomolar potency of first-generation inhibitors.
| Compound | Human TRPA1 IC50 | Rat TRPA1 IC50 | Other Species IC50 |
| This compound | 1.7 nM | 2.7 nM (mouse) | 3.6 nM (cynomolgus), 11.1 nM (guinea pig), 102 nM (dog) |
| A-967079 | 67 nM | 289 nM | |
| HC-030031 | 6.2 µM | 7.6 µM |
Data compiled from multiple sources.[1][6][7][8]
This enhanced potency translates to a more effective blockade of TRPA1 function at lower concentrations, potentially leading to a better therapeutic window and reduced risk of off-target effects.
Superior Selectivity Profile
This compound demonstrates high selectivity for TRPA1 over other members of the transient receptor potential (TRP) channel family, such as TRPV1 and TRPM8. This is a crucial attribute, as off-target activity against other TRP channels can lead to undesirable side effects. First-generation inhibitors, while showing some selectivity, have been reported to have activity against other proteins at higher concentrations.[6]
| Compound | Selectivity over TRPV1 | Selectivity over TRPM8 | Other Notable Selectivity Data |
| This compound | >10 µM (IC50) | >10 µM (IC50) | Also selective against TRPC6 (>10 µM IC50) |
| A-967079 | >1000-fold selective | >1000-fold selective | >150-fold selective over 75 other ion channels, enzymes, and GPCRs |
| HC-030031 | Does not block TRPV1, TRPV3, TRPV4 | Not specified | Showed activity against sodium channels and sigma receptors at 10 µM |
Data compiled from multiple sources.[1][2][6][7]
Improved Pharmacokinetics and Oral Bioavailability
A significant hurdle for first-generation TRPA1 inhibitors was their poor pharmacokinetic properties, limiting their clinical utility.[6][9] this compound was specifically designed to overcome these limitations, demonstrating good oral bioavailability across different species.[1][2][10]
| Compound | Oral Bioavailability (F%) | Key Pharmacokinetic Features |
| This compound | 45.0% (mouse), 46.2% (rat) | Long in vivo half-life (e.g., 9.79 h in rats) |
| A-967079 | Orally bioavailable (specific % not detailed in sources) | Good CNS penetration |
| HC-030031 | Poor pharmacokinetic properties | Unlikely to reach effective unbound concentrations in vivo at typical doses |
Data compiled from multiple sources.[1][6][7][10]
The favorable pharmacokinetic profile of this compound allows for effective systemic administration and sustained target engagement, which is essential for treating chronic conditions.
In Vivo Efficacy in Preclinical and Clinical Models
The advantages of this compound in potency, selectivity, and pharmacokinetics have been validated in various in vivo models. In preclinical studies, this compound has been shown to effectively reduce edema, dermal blood flow, cough, and allergic airway inflammation in rats and guinea pigs.[1][11][12] Furthermore, in a Phase 1 study in healthy volunteers, this compound demonstrated target engagement by reducing TRPA1 agonist-induced dermal blood flow, pain, and itch.[1][2][13]
First-generation inhibitors have also shown efficacy in some preclinical models of pain and inflammation.[6][7] However, concerns about their potency and specificity have led to cautious interpretation of these results.[6]
Experimental Protocols
The evaluation of this compound and other TRPA1 inhibitors relies on a set of key in vitro and in vivo experiments.
Calcium Flux Assay
This in vitro assay is fundamental for determining the potency of TRPA1 inhibitors.
-
Objective: To measure the ability of a compound to inhibit TRPA1-agonist-induced calcium influx in cells expressing the TRPA1 channel.
-
Methodology:
-
Cells stably expressing the human or other species' TRPA1 channel (e.g., HEK293 cells) are cultured in microplates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
The cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle.
-
A known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to the wells to stimulate the TRPA1 channel.
-
The change in intracellular calcium concentration is measured by detecting the increase in fluorescence using a plate reader.
-
The IC50 value is calculated from the concentration-response curve of the inhibitor.[14][15]
-
AITC-Induced Dermal Blood Flow
This in vivo assay serves as a translational biomarker for TRPA1 activity.
-
Objective: To assess the ability of a TRPA1 inhibitor to block the vasodilation induced by a topical TRPA1 agonist.
-
Methodology:
-
The test inhibitor (e.g., this compound) or vehicle is administered systemically (e.g., orally or intravenously) to the study subjects (rodents or humans).
-
After a predetermined time, a solution of AITC is applied topically to a specific skin area (e.g., the ear of a rat or the forearm of a human).
-
The change in dermal blood flow is measured over time using laser Doppler imaging or laser speckle contrast imaging.
-
The area under the curve (AUC) of the blood flow response is calculated and compared between the inhibitor-treated and vehicle-treated groups to determine the extent of inhibition.[16][17]
-
Animal Models of Allergic Airway Inflammation
These models are used to evaluate the therapeutic potential of TRPA1 inhibitors for respiratory diseases like asthma.
-
Objective: To determine if a TRPA1 inhibitor can reduce airway inflammation and hyperresponsiveness in a model of allergic asthma.
-
Methodology:
-
Animals (e.g., mice or rats) are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections.
-
Following sensitization, the animals are challenged with aerosolized OVA to induce an allergic airway response.
-
The test inhibitor (e.g., this compound) or vehicle is administered prior to the OVA challenges.
-
After the final challenge, bronchoalveolar lavage (BAL) fluid is collected to quantify the number of inflammatory cells (e.g., eosinophils and neutrophils).
-
Lung tissue may be collected for histological analysis to assess inflammation and airway remodeling.
-
Airway hyperresponsiveness to a bronchoconstrictor like methacholine can also be measured.[18][19][20]
-
Visualizing the Science
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 2. HC 030031 | TRPA1 | Tocris Bioscience [tocris.com]
- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HC 030031 | TRPA1 channel Blocker | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A-967079 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 12. apexbt.com [apexbt.com]
- 13. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of an in vivo target‐engagement biomarker for TRPA1 antagonists in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of AITC-induced dermal blood flow as a translational in vivo biomarker of TRPA1 activity in human and rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Complex Regulatory Role of the TRPA1 Receptor in Acute and Chronic Airway Inflammation Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of TRPA1 reduces airway inflammation and hyperresponsiveness in mice with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The neuro-immune interaction in airway inflammation through TRPA1 expression in CD4+ T cells of asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: A Comparative Guide to TRPA1 Antagonists GDC-0334 and A-967079
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vivo efficacy of two prominent TRPA1 antagonists, GDC-0334 and A-967079. While direct head-to-head in vivo studies are not publicly available, this document synthesizes data from independent preclinical studies to offer insights into their respective pharmacological profiles.
Both this compound and A-967079 are selective antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in mediating pain, inflammation, and respiratory reflexes. Their inhibitory action on TRPA1 makes them promising therapeutic candidates for a range of conditions, including chronic pain, asthma, and allergic inflammation. This guide will delve into their in vivo performance, presenting available quantitative data, detailed experimental methodologies, and visual representations of their mechanism of action and experimental application.
Mechanism of Action: Targeting the TRPA1 Signaling Pathway
This compound and A-967079 exert their effects by blocking the TRPA1 ion channel, which is predominantly expressed on sensory neurons. Activation of TRPA1 by various noxious stimuli, including environmental irritants and endogenous inflammatory mediators, leads to an influx of calcium ions. This triggers the release of neuropeptides, resulting in neurogenic inflammation, pain sensation, and reflex responses such as coughing. By antagonizing TRPA1, both compounds effectively inhibit these downstream cellular and physiological events.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound and A-967079 in various preclinical models. It is important to note that the experimental designs, animal models, and endpoints differ between the studies, precluding a direct, quantitative comparison of potency.
This compound: Efficacy in Models of Airway Inflammation and Cough
This compound has been extensively evaluated in models of respiratory inflammation and cough, demonstrating significant efficacy in reducing key inflammatory markers and reflex responses.[1][2]
| Model | Species | Dosing | Endpoint | Efficacy | Reference |
| Ovalbumin (OVA)-induced Allergic Airway Inflammation | Rat | 10, 30, 100 mg/kg, p.o. | Total eosinophils and neutrophils in bronchoalveolar lavage fluid (BALF) | Dose-dependent reduction in inflammatory cell influx. | [3] |
| Ovalbumin (OVA)-induced Allergic Airway Inflammation | Guinea Pig | 3, 10, 30 mg/kg, p.o. | Total eosinophils and neutrophils in BALF | Significant reduction in inflammatory cell counts. | [3] |
| Cinnamaldehyde-induced Cough | Guinea Pig | 3, 10, 30 mg/kg, p.o. | Number of coughs | Dose-dependent decrease in cough frequency. | [3] |
| Allyl isothiocyanate (AITC)-induced Edema | Rat | 150 mg/kg, i.v. | Paw edema | Suppression of AITC-induced edema.[2] | [2] |
A-967079: Efficacy in Models of Pain and Inflammation
A-967079 has shown robust analgesic and anti-inflammatory effects in a variety of rodent models of pain.[4][5][6]
| Model | Species | Dosing | Endpoint | Efficacy | Reference |
| AITC-induced Nocifensive Response | Mouse | 16 µg/20 µl, intraplantar | Duration of licking/biting | 43.8% reduction in nocifensive response.[4] | [4] |
| Formalin-induced Neurogenic Pain (Early Phase) | Mouse | 16 µg/20 µl, intraplantar | Duration of licking/biting | 54% reduction in pain behavior.[4] | [4] |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | 30 µmol/kg, i.v. | Neuronal firing in spinal cord | Significant reduction in WDR neuronal responses to noxious pinch. | [7] |
| Zymosan-induced Temporomandibular Joint (TMJ) Hyperalgesia | Mouse | 100 mg/kg, i.p. | Spontaneous pain-like behaviors (cheek wipes) | Significant inhibition of hyper-nociception.[6] | [6] |
| CFA-induced TMJ Inflammation | Mouse | 60 mg/kg/day, i.p. | Iba1 expression in trigeminal ganglia | Significant inhibition of macrophage marker expression.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing in vivo data. The following sections outline the experimental protocols used in the cited studies for this compound and A-967079.
This compound: Airway Inflammation and Cough Models
1. Ovalbumin (OVA)-induced Allergic Airway Inflammation in Rats and Guinea Pigs [3]
-
Animal Model: Male Brown Norway rats or Dunkin-Hartley guinea pigs.
-
Sensitization: Animals were sensitized with intraperitoneal injections of OVA and aluminum hydroxide.
-
Challenge: Animals were challenged with aerosolized OVA to induce airway inflammation.
-
Drug Administration: this compound was administered orally (p.o.) at various doses prior to the OVA challenge.
-
Efficacy Assessment: Bronchoalveolar lavage fluid (BALF) was collected 24 hours post-challenge, and total and differential inflammatory cell counts (eosinophils, neutrophils) were determined.
2. Cinnamaldehyde-induced Cough in Guinea Pigs [3]
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Drug Administration: this compound was administered orally (p.o.) at various doses.
-
Cough Induction: Animals were exposed to an aerosol of the TRPA1 agonist cinnamaldehyde.
-
Efficacy Assessment: The number of coughs was recorded for a defined period following agonist exposure.
A-967079: Pain and Inflammation Models
1. AITC and Formalin-induced Pain in Mice [4]
-
Animal Model: Male CD-1 mice.
-
Drug Administration: A-967079 was administered via intraplantar injection into the hind paw.
-
Nociceptive Induction: AITC or formalin was injected into the same paw to induce nocifensive behaviors.
-
Efficacy Assessment: The duration of licking and biting of the injected paw was recorded as a measure of pain.
2. CFA-induced Inflammatory Pain in Rats [7]
-
Animal Model: Male Sprague-Dawley rats.
-
Inflammation Induction: Complete Freund's Adjuvant (CFA) was injected into the hind paw to induce inflammation.
-
Drug Administration: A-967079 was administered intravenously (i.v.).
-
Efficacy Assessment: Electrophysiological recordings were made from wide dynamic range (WDR) neurons in the spinal cord to measure their response to noxious mechanical stimulation of the inflamed paw.
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of a TRPA1 antagonist in an inflammatory pain model.
Conclusion
Both this compound and A-967079 demonstrate compelling in vivo efficacy as TRPA1 antagonists in their respective, well-characterized preclinical models. This compound shows significant promise in attenuating airway inflammation and cough, highlighting its potential for respiratory diseases like asthma. A-967079 exhibits robust analgesic and anti-inflammatory properties in various pain models, suggesting its utility in the treatment of both neurogenic and inflammatory pain conditions.
The absence of direct comparative studies necessitates careful consideration when evaluating the relative merits of these compounds. The choice between this compound and A-967079 for future research and development will likely depend on the specific therapeutic indication, desired pharmacokinetic profile, and further preclinical and clinical evaluation. This guide provides a foundational overview to aid researchers in this decision-making process.
References
- 1. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence That a TRPA1-Mediated Murine Model of Temporomandibular Joint Pain Involves NLRP3 Inflammasome Activation [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Benchmarking GDC-0334: A Comparative Guide to TRPA1 Antagonist Potency Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of GDC-0334, a selective Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist, with other notable TRPA1 inhibitors. The data presented herein has been compiled from various preclinical studies to assist researchers in evaluating the efficacy of these compounds across different species.
Executive Summary
This compound is a potent and selective antagonist of the TRPA1 ion channel, a key player in mediating pain, inflammation, and cough.[1][2] Preclinical data demonstrates its efficacy in animal models of asthma and cough.[2] This guide offers a side-by-side comparison of this compound with other well-known TRPA1 antagonists, namely HC-030031, A-967079, and GRC-17536, focusing on their in vitro potency across various species and their in vivo efficacy in relevant disease models.
In Vitro Potency: A Cross-Species Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and its comparators against TRPA1 channels from different species.
| Compound | Human TRPA1 IC50 (nM) | Rat TRPA1 IC50 (nM) | Mouse TRPA1 IC50 (nM) | Guinea Pig TRPA1 IC50 (nM) | Cynomolgus Monkey TRPA1 IC50 (nM) | Dog TRPA1 IC50 (nM) |
| This compound | 1.7[1] | - | 2.7[1] | 11.1[1] | 3.6[1] | 102[1] |
| HC-030031 | 4900 - 6200[3][4] | - | - | - | - | - |
| A-967079 | 67[5] | 289[5] | - | - | - | - |
| GRC-17536 | 4.6 - 8.2[6] | - | - | - | - | - |
Note: A lower IC50 value indicates higher potency. Dashes indicate data not available in the reviewed sources.
In Vivo Efficacy: The Guinea Pig Cough Model
The guinea pig cough model is a standard preclinical assay for evaluating the efficacy of antitussive agents. The following table summarizes the available in vivo data for the selected TRPA1 antagonists in this model.
| Compound | Agonist | Route of Administration | Dose | % Inhibition of Cough | ED50 |
| This compound | Citric Acid | - | Dose-dependent inhibition observed[7] | - | Not explicitly reported |
| HC-030031 | Acrolein | Intraperitoneal | 300 mg/kg | Significant inhibition[8] | Not explicitly reported |
| A-967079 | - | - | - | - | - |
| GRC-17536 | Citric Acid | - | 60 mg/kg | 79%[6] | - |
| 100 mg/kg | 89%[6] |
Note: Direct comparison of in vivo efficacy is challenging due to variations in experimental conditions (e.g., agonist used, route of administration). Dashes indicate data not available in the reviewed sources.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow for assessing antagonist potency.
Caption: TRPA1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Potency Assessment.
Detailed Experimental Protocols
In Vitro Potency Assessment: Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This protocol outlines a general procedure for determining the in vitro potency of TRPA1 antagonists.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the TRPA1 channel of the desired species (human, rat, mouse, etc.) are cultured in appropriate media and conditions until they reach a suitable confluency for plating.
-
Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is then added to the cells, and they are incubated in the dark at 37°C for approximately one hour to allow for dye uptake.
-
Compound Preparation and Addition: Serial dilutions of the test compounds (e.g., this compound) are prepared in the assay buffer. After the dye loading incubation, the dye solution is removed, and the cells are washed again. The diluted compounds are then added to the respective wells, and the plate is incubated for a predetermined period (e.g., 10-30 minutes) to allow for target engagement.
-
Agonist Stimulation and Signal Detection: The microplate is placed into a Fluorometric Imaging Plate Reader (FLIPR). A TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to the wells to stimulate channel opening and subsequent calcium influx. The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.[9][10]
-
Data Analysis: The fluorescence data is analyzed to determine the concentration-response curve for each antagonist. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is then calculated using appropriate software.
In Vivo Efficacy Assessment: Guinea Pig Cough Model
This protocol provides a general framework for evaluating the antitussive effects of TRPA1 antagonists in guinea pigs.
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental environment and handling procedures for several days before the study.
-
Compound Administration: On the day of the experiment, animals are randomly assigned to treatment groups. The test compound (e.g., this compound) or its vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the cough challenge.
-
Cough Induction: The guinea pigs are placed in individual, transparent plethysmography chambers. A nebulizer is used to deliver an aerosolized solution of a tussive agent, such as citric acid or acrolein, into the chamber for a defined period (e.g., 5-10 minutes).[8][11][12]
-
Cough Monitoring and Recording: The number of coughs produced by each animal is recorded during and immediately after the exposure to the tussive agent. Coughs can be detected and counted by trained observers or using specialized software that analyzes changes in pressure and sound within the chamber.[8]
-
Data Analysis: The total number of coughs for each treatment group is compared to the vehicle control group. The percentage of cough inhibition is calculated, and if multiple doses are tested, an ED50 (the dose that produces 50% of the maximal effect) can be determined.
Conclusion
This compound demonstrates high potency against human and other primate TRPA1 channels in vitro. While in vivo data in the guinea pig cough model confirms its antitussive activity, a direct comparison of ED50 values with other antagonists requires further studies with standardized protocols. The experimental procedures outlined in this guide provide a basis for conducting such comparative analyses, which are crucial for the continued development of effective TRPA1-targeted therapies.
References
- 1. This compound | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A-967079 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRPA1 Agonists Evoke Coughing in Guinea Pig and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of a fluorescent imaging plate reader--based calcium assay to assess pharmacological differences between the human and rat vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Ca²⁺ changes in multiwell format using the Fluorometric Imaging Plate Reader (FLIPR(®)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased expression of lung TRPV1/TRPA1 in a cough model of bleomycin-induced pulmonary fibrosis in Guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of the Pharmacokinetic Profiles of TRPA1 Antagonists
A Guide for Researchers and Drug Development Professionals
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a significant therapeutic target for a range of conditions, including pain, inflammation, and respiratory diseases. The development of selective TRPA1 antagonists is a burgeoning area of research. A critical component of this development is the thorough characterization of the pharmacokinetic (PK) profiles of these novel compounds. This guide provides a comparative analysis of the pharmacokinetic properties of several key TRPA1 antagonists, presenting available data from preclinical and clinical studies to aid researchers and drug development professionals in this field.
Quantitative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters for selected TRPA1 antagonists. Data has been compiled from various preclinical and clinical studies to facilitate a comparative overview. It is important to note that direct comparison between compounds can be complex due to variations in study design, species, and dose levels.
| Compound | Species | Route | Dose | Cmax | Tmax (h) | AUC | Half-life (t½) (h) | Oral Bioavailability (F%) | Reference |
| GDC-0334 | Mouse | IV | 0.5 mg/kg | - | - | - | 11.9 | - | [1] |
| Mouse | PO | 1 mg/kg | - | - | - | - | 45.0 | [1] | |
| Rat | IV | 1 mg/kg | - | - | - | 9.79 | - | [1] | |
| Rat | PO | 5 mg/kg | - | - | - | - | 46.2 | [1] | |
| Dog | IV | 1 mg/kg | - | - | - | 28.0 | - | [1] | |
| Dog | PO | 5 mg/kg | - | - | - | - | 27.1 | [1] | |
| Monkey | IV | 1 mg/kg | - | - | - | 7.75 | - | [1] | |
| Monkey | PO | 5 mg/kg | - | - | - | - | 13.4 | [1] | |
| Human | PO | 25-600 mg | Dose-proportional increase | - | Dose-proportional increase | - | Increased with food | [2][3] | |
| BI 1839100 | Human | PO | 40-300 mg | Dose-proportional | - | Dose-proportional | - | - | [4][5][6] |
| AM-0902 | Rat | PO | - | - | - | - | - | Orally bioavailable | [7] |
| GRC 17536 | Human | PO | 250 mg BID | - | - | - | - | - | [8] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; IV: Intravenous; PO: Oral; BID: Twice a day. Dashes indicate data not available in the cited sources.
Experimental Protocols
Understanding the methodologies employed to generate pharmacokinetic data is crucial for their interpretation. Below are detailed summaries of typical experimental protocols used in the preclinical and clinical evaluation of TRPA1 antagonists.
Preclinical Pharmacokinetic Study in Rats (Oral Gavage)
This protocol outlines a standard procedure for determining the pharmacokinetic profile of a TRPA1 antagonist in Sprague-Dawley rats following oral administration.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They are acclimated to the facility for at least one week before the experiment.[1]
2. Dosing:
-
Formulation: The TRPA1 antagonist is typically formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose or a similar appropriate vehicle.
-
Administration: A single dose is administered via oral gavage using a ball-tipped gavage needle. The volume administered is typically 10 mL/kg.[9][10]
3. Blood Sampling:
-
Procedure: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.[11]
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[12]
4. Bioanalysis:
-
Method: Plasma concentrations of the TRPA1 antagonist are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10] This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.[2][3][13][14]
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.[8]
First-in-Human Single Ascending Dose (SAD) Study
This protocol describes a typical design for a Phase 1 clinical trial to evaluate the safety, tolerability, and pharmacokinetics of a novel TRPA1 antagonist in healthy volunteers.
1. Study Design:
-
A randomized, double-blind, placebo-controlled, single-ascending dose design is commonly used.[11][15]
-
Healthy male and/or female subjects, typically aged 18-45 years, are enrolled.[4]
-
Subjects are assigned to cohorts that receive escalating single oral doses of the TRPA1 antagonist or a placebo.[16]
2. Dosing and Safety Monitoring:
-
Administration: The drug is administered orally as a tablet, capsule, or solution after an overnight fast.[8]
-
Dose Escalation: The dose for the next cohort is escalated only after a thorough review of the safety and tolerability data from the preceding cohort.[16]
-
Safety Monitoring: Subjects are monitored for adverse events, and vital signs, electrocardiograms (ECGs), and clinical laboratory tests are performed at regular intervals.[8]
3. Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at multiple time points up to 48 or 72 hours post-dose) to characterize the plasma concentration-time profile of the antagonist.[16]
4. Bioanalytical Method:
-
Plasma concentrations of the drug and any major metabolites are measured using a validated LC-MS/MS method, in compliance with regulatory guidelines.[2][3][13][14]
5. Data Analysis:
-
Pharmacokinetic parameters are calculated for each dose level. Dose proportionality of Cmax and AUC is assessed to understand the linearity of the drug's pharmacokinetics.[4][5][6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proof of Pharmacology, Safety, and Pharmacokinetics of the Novel TRPA1 Antagonist BI 1839100: A Randomized, Placebo-Controlled, Parallel Group, First-In-Human Study in Healthy Male Participants. | CHDR [chdr.nl]
- 5. researchgate.net [researchgate.net]
- 6. Proof of Pharmacology, Safety, and Pharmacokinetics of the Novel TRPA1 Antagonist BI 1839100: A Randomized, Placebo‐Controlled, Parallel Group, First‐In‐Human Study in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Phase 1 First-In-Human (FIH) Protocol – REVIVE [revive.gardp.org]
- 10. research.fsu.edu [research.fsu.edu]
- 11. allucent.com [allucent.com]
- 12. nihs.go.jp [nihs.go.jp]
- 13. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First-in-human, phase I single-ascending-dose study of the safety, pharmacokinetics, and relative bioavailability of selatinib, a dual EGFR-ErbB2 inhibitor in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
Prudent Disposal of GDC-0334: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like GDC-0334 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, a cautious approach, treating the compound as hazardous chemical waste, is the recommended best practice. This guide provides a procedural framework for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any handling or disposal procedures for this compound, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, a laboratory coat, and chemical-resistant gloves. All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhalation or skin exposure.
Disposal Protocol for this compound
The recommended procedure for the disposal of this compound is through an accredited institutional hazardous waste program. Adherence to both institutional and local regulations is paramount.
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Treat all this compound, whether in solid form or in solution, as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the accumulation of this compound waste.
-
The container must be compatible with the chemical nature of the waste. For solutions containing solvents such as DMSO, ensure the container material is appropriate.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(2S,4R,5S)-4-fluoro-1-((4-fluorophenyl)sulfonyl)-5-methyl-N-((5-(trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methyl)pyrrolidine-2-carboxamide".
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.
-
Follow institutional guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's EHS office.
-
Provide all necessary documentation as required by your EHS department.
-
Key Chemical and Storage Information
The following table summarizes essential data for this compound, which can inform safe handling and storage practices.
| Property | Value |
| Molecular Formula | C24H19F8N5O3S |
| Molecular Weight | 609.49 g/mol |
| Appearance | Solid |
| Storage (Solid Powder) | -20°C for 12 months; 4°C for 6 months.[1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month.[2] |
| Solubility | 10 mM in DMSO.[1] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GDC-0334
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of GDC-0334, a potent and selective TRPA1 antagonist.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. As this compound is a highly potent, biologically active small molecule, it should be handled with a high degree of caution in a controlled laboratory environment.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure. The required level of PPE depends on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - NIOSH-approved respirator (e.g., N95 or higher) - Double nitrile gloves - Chemical splash goggles - Disposable, solid-front lab coat with tight-fitting cuffs - Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. |
| Solution Preparation and Handling | - Chemical fume hood or other ventilated enclosure - Lab coat - Safety glasses with side shields or chemical splash goggles - Nitrile gloves | Reduced risk of aerosolization compared to powders, but potential for splashes and spills remains. |
| Cell Culture and In Vitro Assays | - Class II biological safety cabinet - Standard laboratory coat - Safety glasses with side shields - Nitrile gloves | Maintains sterility and protects the user from potential splashes of the compound in solution. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
1. Designated Area:
-
All work with this compound, particularly with the solid compound and concentrated solutions, must be conducted in a designated and clearly marked area, such as a certified chemical fume hood.
2. Equipment:
-
Use dedicated spatulas, glassware, and other equipment to avoid cross-contamination. If dedicated equipment is not feasible, thoroughly decontaminate all instruments after use.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Contain the spill using appropriate absorbent materials.
-
Decontaminate the area with a suitable cleaning agent.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
-
Unused/Expired Compound:
-
Do not dispose of down the drain or in regular trash.
-
Collect in a clearly labeled, sealed container and dispose of through a certified hazardous waste vendor.
-
-
Contaminated Labware (e.g., vials, pipette tips):
-
Collect in a designated, puncture-resistant, and sealed container.
-
Label as "Hazardous Waste" with the name of the compound.
-
-
Contaminated PPE (e.g., gloves, lab coat):
-
Carefully doff PPE to avoid self-contamination.
-
Place in a sealed bag or container labeled as hazardous waste.
-
All waste disposal must be in accordance with local, state, and federal regulations.[5][6][7]
Quantitative Data Summary
This compound is a highly potent TRPA1 antagonist with activity across multiple species.
| Species | IC50 (nM) | Assay |
| Human | 1.7 | CHO cell line-based fluorometric imaging plate reader Ca²⁺ assay |
| Cynomolgus Monkey | 3.6 | CHO cell line-based fluorometric imaging plate reader Ca²⁺ assay |
| Mouse | 2.7 | CHO cell line-based fluorometric imaging plate reader Ca²⁺ assay |
| Guinea Pig | 11.1 | CHO cell line-based fluorometric imaging plate reader Ca²⁺ assay |
| Dog | 102 | CHO cell line-based fluorometric imaging plate reader Ca²⁺ assay |
| Human | 1.8 | HASMC contraction assay |
Data sourced from Balestrini A, et al. (2021).[2][8]
This compound Mechanism of Action: TRPA1 Signaling Pathway
This compound is a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel expressed on sensory neurons and other cell types that acts as a sensor for a variety of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents.[9][10] Activation of TRPA1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of downstream signaling cascades that contribute to pain, inflammation, and other physiological responses.[11] this compound blocks the activity of the TRPA1 channel, thereby inhibiting these downstream effects.
Caption: Mechanism of action of this compound as a TRPA1 antagonist.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. benchchem.com [benchchem.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. researchgate.net [researchgate.net]
- 9. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. TRPA1 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
